SIRT6-IN-2
Beschreibung
Eigenschaften
IUPAC Name |
5-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-15-8-7-13(10-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJCTRHTVZUWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891002-11-2 | |
| Record name | 5-[4-(furan-2-amido)benzamido]-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Synthesis of SIRT6-IN-2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a range of diseases. This technical guide provides an in-depth overview of the discovery and synthesis of SIRT6-IN-2, a selective, small-molecule inhibitor of SIRT6. We detail the in silico screening process that led to its identification, its biochemical and cellular characterization, and a comprehensive, step-by-step synthesis protocol. This document is intended to serve as a valuable resource for researchers working on the development of novel SIRT6 modulators.
Discovery of this compound
This compound, also referred to as compound 5 in the initial publication, was identified through a comprehensive in silico screening campaign aimed at discovering novel and selective inhibitors of SIRT6[1]. The discovery process involved a multi-step virtual screening workflow, which is outlined below.
In Silico Screening Workflow
The identification of this compound was the result of a carefully designed virtual screening cascade that began with a large library of commercially available compounds. The process aimed to identify molecules with a high probability of binding to the catalytic site of SIRT6.
Caption: Workflow for the discovery of this compound.
Biochemical and Cellular Characterization of this compound
This compound was characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| SIRT6 IC50 | 34 µM | Recombinant Human SIRT6 | [1] |
| SIRT1 IC50 | > 200 µM | Recombinant Human SIRT1 | [1] |
| SIRT2 IC50 | > 200 µM | Recombinant Human SIRT2 | [1] |
| H3K9 Acetylation | 1.9-fold increase | BxPC-3 cells | [1] |
| Glucose Uptake | 1.4-fold increase | L6 myoblasts | [1] |
Signaling Pathway Modulation
SIRT6 is a key regulator of various signaling pathways. This compound, by inhibiting SIRT6, modulates these pathways, leading to downstream cellular effects.
References
The Mechanism of Action of SIRT6-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase that has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, inflammation, and aging. Its role in various diseases, including cancer and metabolic disorders, has made it an attractive target for therapeutic intervention. SIRT6-IN-2 is a selective inhibitor of SIRT6 that has been instrumental in elucidating the physiological and pathological functions of this sirtuin. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound is a selective and competitive inhibitor of the deacetylase activity of SIRT6.[1] By binding to the enzyme, it prevents the removal of acetyl groups from histone and non-histone protein substrates. The primary molecular consequence of SIRT6 inhibition by this compound is the hyperacetylation of its substrates, most notably histone H3 at lysine 9 (H3K9ac). This alteration in the epigenetic landscape leads to changes in gene expression and downstream cellular functions.
Quantitative Data on Inhibitory Activity
The inhibitory potency and selectivity of this compound and its analogs have been characterized in various biochemical assays. The following table summarizes the key quantitative data.
| Compound | Target | IC50 (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT2 | Reference |
| This compound (21a) | SIRT6 | 34 | ~13-27 fold | ~13-27 fold | [2] |
| Compound 21b | SIRT6 | 22 | ~13-27 fold | ~13-27 fold | [2] |
| Compound 21c | SIRT6 | 20 | ~13-27 fold | ~13-27 fold | [2] |
| OSS_128167 | SIRT6 | 89 | ~17.7 fold (1578 µM) | ~8.4 fold (751 µM) | [3][4][5] |
Signaling Pathways Modulated by this compound
Inhibition of SIRT6 by this compound impacts several key signaling pathways, primarily those involved in glucose metabolism and cellular proliferation.
Glucose Metabolism
SIRT6 is a key regulator of glucose homeostasis. By inhibiting SIRT6, this compound leads to an increase in glucose uptake.[2] This is primarily achieved through the upregulation of the glucose transporter GLUT1. The underlying mechanism involves the hyperacetylation of H3K9 at the promoter regions of genes regulated by Hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of glycolysis. Increased H3K9 acetylation leads to a more open chromatin structure, facilitating the transcription of HIF-1α target genes, including GLUT1. Furthermore, SIRT6 inhibition can lead to increased phosphorylation of AKT, a key kinase in the insulin signaling pathway, further promoting glucose uptake.
T-Cell Proliferation and Immune Response
SIRT6 plays a role in regulating immune responses and T-cell function. Inhibition of SIRT6 has been shown to reduce T-cell proliferation. This is thought to occur through the modulation of key transcription factors such as NF-κB and c-Jun, which are critical for T-cell activation and the expression of pro-inflammatory cytokines like TNF-α. By increasing the acetylation of histones at the promoters of genes regulated by these transcription factors, SIRT6 inhibition can lead to their repression, thereby dampening the inflammatory response and reducing T-cell proliferation.
References
Investigating the Downstream Effects of SIRT6 Inhibition by SIRT6-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, positioning it as a compelling therapeutic target for a range of diseases. As a NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase, SIRT6 plays pivotal roles in DNA repair, genomic stability, inflammation, and metabolism.[1][2][3] The development of specific inhibitors, such as SIRT6-IN-2, provides powerful tools to probe its function and evaluate its therapeutic potential. This technical guide offers an in-depth examination of the downstream effects of inhibiting SIRT6 with this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.
Quantitative Data Summary
This compound is a selective and competitive inhibitor of SIRT6.[4] Its activity and effects have been quantified across various in vitro and in vivo experimental systems. The following tables summarize this key quantitative data.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 34 µM | In vitro assay | Represents the concentration for 50% inhibition of SIRT6 deacetylase activity.[4] |
| Maximal Inhibition | 100% | In vitro assay | Achieved at a concentration of 200 µM.[4] |
| Selectivity | High | In vitro assay | Exhibits high selectivity for SIRT6 over SIRT1 and SIRT2.[5] |
Table 2: Cellular Effects of this compound
| Downstream Effect | Fold Change / Observation | Concentration | Cell Line |
| H3K9 Acetylation | 1.9x increase vs. control | Not Specified | BxPC-3 (pancreatic cancer) |
| Glucose Uptake (2-NBDG) | 1.4x increase vs. control | 100 µM (18h) | L6 (myoblasts) |
| T Cell Proliferation | Reduced | Not Specified | T Cells |
| Chemosensitization | Enhanced | Not Specified | Cancer cell lines |
Table 3: In Vivo Data for this compound
| Parameter | Value / Observation | Animal Model |
| Dosage | 5 mg/kg (i.p.) | ICR mice |
| Toxicity | No obvious toxicity observed | ICR mice |
Core Downstream Effects and Signaling Pathways
Inhibition of SIRT6 by this compound triggers a cascade of downstream events, primarily stemming from its role as a histone deacetylase. The primary and most direct consequence is the hyperacetylation of its substrates, notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[6][7] This epigenetic modification alters chromatin structure and gene expression, leading to significant changes in cellular metabolism, DNA repair, and inflammatory responses.
Epigenetic Regulation and Gene Expression
SIRT6 acts as a transcriptional corepressor by deacetylating H3K9 at the promoter regions of specific genes.[3][8] Inhibition by this compound lifts this repression, leading to increased gene expression.
Regulation of Glucose Metabolism
A key function of SIRT6 is the suppression of glycolysis. It achieves this by acting as a corepressor for the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of glycolytic genes.[9][10] SIRT6 deacetylates H3K9 at the promoters of HIF-1α target genes, including the glucose transporter GLUT1, thereby repressing their expression.[9][10][11]
Inhibition of SIRT6 with this compound reverses this effect. The resulting increase in H3K9 acetylation at these promoters leads to the upregulation of GLUT1 and other glycolytic enzymes, causing a measurable increase in glucose uptake by the cell.[4][8][9] This mechanism underlies the observation that SIRT6-deficient cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect in cancer cells.[3][9]
DNA Damage Response (DDR)
SIRT6 is a critical early responder to DNA double-strand breaks (DSBs).[12] It is recruited to sites of damage where it facilitates DNA repair through two main mechanisms:
-
Chromatin Remodeling: SIRT6 deacetylates H3K56 and H3K9, making the chromatin more accessible to repair machinery.[7][13]
-
Enzyme Activation: SIRT6 mono-ADP-ribosylates and activates PARP1, a key enzyme in DNA repair, particularly under conditions of oxidative stress.[14][15]
Inhibition of SIRT6's catalytic activities would be expected to impair the efficiency of DSB repair, leading to genomic instability.[1][16] This impairment can sensitize cancer cells to DNA-damaging agents, which explains the chemosensitizing effects observed with SIRT6 inhibitors.[4]
Immune Modulation
SIRT6 plays a role in regulating inflammation and immune cell function. The observation that this compound reduces T cell proliferation suggests an immunosuppressive effect.[4] Mechanistically, SIRT6 can inhibit the pro-inflammatory NF-κB signaling pathway.[7] Therefore, the consequences of SIRT6 inhibition on the immune system are complex and context-dependent, but the available data for this compound points towards an immunosuppressive role, which could be beneficial in the context of autoimmune diseases.[17]
Experimental Protocols
The following protocols provide a framework for investigating the downstream effects of this compound.
In Vitro SIRT6 Deacetylase Inhibition Assay
Objective: To determine the IC50 of this compound against recombinant SIRT6.
Materials:
-
Recombinant human SIRT6 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., based on H3K9ac).
-
NAD+.
-
This compound (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution.
-
384-well black plates.
-
Plate reader with fluorescence capabilities.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add assay buffer, SIRT6 enzyme, and the this compound dilution (or DMSO for control).
-
Initiate the reaction by adding a mixture of the peptide substrate and NAD+.
-
Incubate the plate at 37°C for 2 hours.
-
Stop the reaction and generate a fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the data to determine the IC50 value.
Western Blot for Histone H3K9 Acetylation
Objective: To measure the change in cellular H3K9 acetylation upon treatment with this compound.
Materials:
-
Cell line of interest (e.g., BxPC-3).
-
This compound.
-
Cell lysis buffer and protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-acetyl-H3K9 and anti-total-H3 (for loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Harvest cells and perform histone extraction or whole-cell lysis.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensity and normalize the acetyl-H3K9 signal to the total H3 signal.
Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose uptake in cultured cells.
Materials:
-
Cell line of interest (e.g., L6 myoblasts).
-
This compound.
-
2-NBDG (fluorescent glucose analog).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Treat cells with this compound or DMSO for the desired time (e.g., 18 hours).[4]
-
Wash cells with KRH buffer.
-
Incubate cells with 2-NBDG in KRH buffer for 30-60 minutes at 37°C.
-
Wash cells thoroughly with cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence of the lysate in a plate reader, or analyze the cells directly via flow cytometry or fluorescence microscopy.
-
Normalize the fluorescence signal to the total protein content or cell number.
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of SIRT6 in cellular physiology and pathology. Its inhibitory action leads to distinct and quantifiable downstream effects, including increased histone acetylation, a shift towards glycolytic metabolism, and modulation of immune and DNA repair pathways. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to investigate and leverage the therapeutic potential of SIRT6 inhibition. Further studies utilizing this compound will continue to unravel the multifaceted functions of SIRT6 and its implications for diseases ranging from cancer to metabolic and autoimmune disorders.
References
- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 2. Sirtuin 6: a review of biological effects and potential therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Chromatin and beyond: the multitasking roles for SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sirt6 inhibition delays the onset of experimental autoimmune encephalomyelitis by reducing dendritic cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
SIRT6-IN-2: A Chemical Probe for Interrogating Sirtuin Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6) is a critical NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a pivotal role in regulating a wide array of cellular processes, including DNA repair, metabolism, inflammation, and aging. The development of selective chemical probes is essential for elucidating the complex biology of SIRT6 and for validating it as a therapeutic target. SIRT6-IN-2 emerges as a valuable tool for these purposes. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its quantitative data. Furthermore, this guide illustrates key signaling pathways involving SIRT6 and experimental workflows using standardized visualization methods to facilitate a deeper understanding of its application in sirtuin research.
Introduction to this compound
This compound is a selective and competitive inhibitor of SIRT6.[1] It serves as a chemical probe to investigate the physiological and pathological functions of SIRT6. By inhibiting SIRT6's deacetylase activity, researchers can study the downstream effects on histone acetylation, gene expression, and various cellular phenotypes. This guide details the practical aspects of using this compound as a research tool.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Inhibition at 200 µM (%) | Notes | Reference |
| SIRT6 | 34 | 100 | Competitive inhibitor | [1] |
| SIRT1 | >476 | - | 14-fold selectivity for SIRT6 over SIRT1 | [2] |
| SIRT2 | >476 | - | 14-fold selectivity for SIRT6 over SIRT2 | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Concentration (µM) | Incubation Time | Effect | Magnitude of Effect | Reference |
| BxPC-3 | - | - | Increased H3K9 acetylation | 1.9-fold increase vs. vehicle | [1] |
| L6 | 100 | 18 h | Enhanced 2-NBDG glucose uptake | 1.4-fold increase vs. control | [1] |
| T cells | - | - | Reduced proliferation | - | [1] |
Table 3: In Vivo Data for this compound
| Animal Model | Dosage | Route of Administration | Observation | Reference |
| ICR mice | 5 mg/kg | i.p. | No obvious toxicity | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro SIRT6 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available SIRT6 inhibitor screening kits and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT6 substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
NAD+
-
Developer solution (containing trypsin and a Trichostatin A-insensitive deacetylase inhibitor)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in SIRT6 Assay Buffer.
-
In a 96-well plate, add 25 µL of diluted SIRT6 enzyme to each well.
-
Add 5 µL of the this compound serial dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution by mixing the fluorogenic substrate and NAD+ in SIRT6 Assay Buffer to the desired final concentration.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Histone H3 Lysine 9 Acetylation (H3K9ac)
This protocol details the procedure to assess the effect of this compound on the acetylation of a known SIRT6 substrate, H3K9, in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-H3K9 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K9 acetylation.
2-NBDG Glucose Uptake Assay
This protocol describes how to measure the effect of this compound on glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
Cell culture medium
-
This compound
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phloretin (optional, as an inhibitor of glucose transport)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired time (e.g., 18 hours).[1]
-
Wash the cells with PBS and then incubate them in glucose-free medium for 1-2 hours to deplete intracellular glucose.
-
Add 2-NBDG to the glucose-free medium to a final concentration of 100 µM and add this to the cells.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Harvest the cells (if using flow cytometry) or analyze them directly in the plate (if using microscopy).
-
For flow cytometry, resuspend the cells in a suitable buffer and analyze the fluorescence in the FITC channel.
-
For fluorescence microscopy, acquire images using a standard FITC filter set.
-
Quantify the mean fluorescence intensity to determine the relative glucose uptake.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to SIRT6 and the use of this compound.
Caption: Key signaling pathways regulated by SIRT6.
Caption: Workflow for characterizing a SIRT6 inhibitor.
References
The Impact of SIRT6-IN-2 on Histone H3K9 Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 6 (SIRT6) is a critical NAD+-dependent histone deacetylase that plays a pivotal role in various cellular processes, including DNA repair, metabolism, and inflammation, primarily through the deacetylation of histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56). The inhibition of SIRT6 presents a promising therapeutic strategy for various diseases, including cancer. SIRT6-IN-2 is a selective and competitive inhibitor of SIRT6. This technical guide provides an in-depth overview of the impact of this compound on H3K9 acetylation (H3K9ac), presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to SIRT6 and H3K9 Acetylation
Histone post-translational modifications are key regulators of chromatin structure and gene expression. The acetylation of histone H3 at lysine 9 (H3K9ac) is a well-established epigenetic mark associated with a relaxed chromatin state and transcriptional activation. Sirtuin 6 (SIRT6) acts as a histone deacetylase, removing the acetyl group from H3K9, which leads to chromatin condensation and transcriptional repression. Dysregulation of SIRT6 activity and H3K9ac levels has been implicated in numerous pathologies.
This compound is a small molecule inhibitor designed to selectively target the catalytic activity of SIRT6. By inhibiting SIRT6, this compound is expected to increase the levels of H3K9 acetylation, thereby modulating the expression of SIRT6 target genes.
Quantitative Data: Effect of this compound on H3K9 Acetylation
The inhibitory effect of this compound on SIRT6 deacetylase activity and its downstream impact on H3K9 acetylation have been quantified in cellular assays. The available data demonstrates a significant increase in H3K9ac levels upon treatment with this compound.
| Compound | Cell Line | Concentration | Fold Change in H3K9ac (vs. Control) | IC50 | Reference |
| This compound | BxPC-3 | 200 µM | 1.9 | 34 µM | [1] |
This data clearly indicates that inhibition of SIRT6 by this compound leads to a measurable increase in the acetylation of its primary histone substrate, H3K9.
Signaling Pathway: SIRT6 and the NF-κB Pathway
SIRT6 is a crucial negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key pathway in inflammation and cancer. SIRT6-mediated deacetylation of H3K9 at the promoters of NF-κB target genes is a critical step in attenuating this pathway. Inhibition of SIRT6 with this compound is therefore expected to enhance NF-κB signaling through the hyperacetylation of H3K9 at these gene promoters.
Caption: SIRT6-NF-κB signaling pathway and the effect of this compound.
Experimental Protocols
Western Blot Analysis of H3K9 Acetylation
This protocol outlines the steps to quantify changes in global H3K9ac levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide recommended for histone resolution)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9) and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against H3K9ac overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-Histone H3 antibody to ensure equal loading.
-
Quantification: Densitometrically quantify the band intensities for H3K9ac and total H3. Normalize the H3K9ac signal to the total H3 signal.
Caption: Experimental workflow for Western Blot analysis.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the enrichment of H3K9ac at specific gene promoters (e.g., NF-κB target genes) following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease
-
ChIP dilution buffer
-
Anti-acetyl-Histone H3 (Lys9) antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR primers for target and control gene promoters
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA with formaldehyde, then quench with glycine.
-
Chromatin Preparation: Lyse cells and nuclei. Shear chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin with anti-H3K9ac antibody or IgG control overnight.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers for the promoter regions of target genes and a negative control region. Calculate the enrichment of H3K9ac as a percentage of the input DNA.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
This compound is a valuable tool for studying the biological functions of SIRT6 and its role in disease. This guide provides a comprehensive overview of its impact on H3K9 acetylation, a key epigenetic mark regulated by SIRT6. The provided data, protocols, and pathway diagrams serve as a resource for researchers and drug development professionals investigating SIRT6 inhibition as a therapeutic strategy. Further studies with this compound in various cellular and in vivo models will continue to elucidate the complex roles of SIRT6 and the therapeutic potential of its inhibitors.
References
Understanding the Structure-Activity Relationship of SIRT6-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive, publicly available structure-activity relationship (SAR) study specifically detailing analogs of SIRT6-IN-2 and their corresponding biological activities could not be located in peer-reviewed literature or patent databases as of December 2025. This guide therefore provides a detailed overview of the known properties of this compound, its biological effects, and the experimental protocols used for its characterization. A putative analysis of its structural features is included to offer potential starting points for future SAR investigations.
Introduction to SIRT6 and the Inhibitor this compound
Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a pivotal role in numerous cellular processes, including DNA repair, genome stability, and metabolic regulation.[1][2] Its dysregulation has been implicated in a variety of diseases, including cancer, metabolic disorders, and age-related pathologies, making it an attractive target for therapeutic intervention.[3][4]
This compound (also referred to as Compound 5) has been identified as a selective and competitive inhibitor of SIRT6. This small molecule serves as a valuable chemical probe for elucidating the biological functions of SIRT6 and represents a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the currently available data on this compound, including its inhibitory activity, cellular effects, and the experimental methods used for its evaluation.
Core Data of this compound
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 5-(4-(Furan-2-carboxamido)benzamido)-2-hydroxybenzoic acid |
| CAS Number | 891002-11-2 |
| Molecular Formula | C19H14N2O6 |
| Molecular Weight | 366.33 g/mol |
| Chemical Structure | ![]() |
In Vitro Inhibitory Activity
This compound demonstrates selective inhibition of SIRT6 over other sirtuin isoforms, particularly the closely related SIRT1 and SIRT2.
| Target | IC50 (μM) | Selectivity vs. SIRT6 |
| SIRT6 | 34 | - |
| SIRT1 | 783 | ~23-fold |
| SIRT2 | 453 | ~13-fold |
Table 1: In vitro inhibitory activity and selectivity of this compound.
Putative Structure-Activity Relationship Insights
While a formal SAR study is not publicly available, an analysis of the this compound structure suggests key pharmacophoric features that likely contribute to its inhibitory activity.
-
Salicylate Moiety: The 2-hydroxybenzoic acid (salicylate) core is a common scaffold in various enzyme inhibitors. The hydroxyl and carboxyl groups can form crucial hydrogen bonds and electrostatic interactions within the SIRT6 active site.
-
Benzamide Linker: The central benzamide linkage provides a rigid scaffold, likely positioning the furan-carboxamide and salicylate moieties in an optimal orientation for binding.
-
Furan-2-carboxamide Group: This heterocyclic group may engage in hydrophobic and/or π-stacking interactions with residues in the active site of SIRT6. Modifications to the furan ring or the carboxamide linker could significantly impact potency and selectivity.
Future SAR studies would likely involve systematic modifications at these three key regions to probe their influence on SIRT6 inhibition.
Biological Effects in Cellular Models
This compound has been shown to modulate key cellular functions that are regulated by SIRT6 activity.
| Cell Line | Assay | Effect of this compound |
| BxPC-3 (Pancreatic Cancer) | Histone H3 Lysine 9 (H3K9) Acetylation | 1.9-fold increase in acetylation |
| L6 (Rat Myoblasts) | 2-NBDG Glucose Uptake | 1.4-fold increase in glucose uptake (at 100 μM, 18h) |
Table 2: Cellular effects of this compound.
Signaling Pathways and Experimental Workflows
SIRT6 Signaling Pathway
SIRT6 is a nuclear protein that deacetylates histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56), leading to transcriptional repression of target genes. It plays a crucial role in regulating glucose metabolism, in part by co-repressing Hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor for many glycolytic genes. Inhibition of SIRT6 by this compound is expected to increase H3K9 acetylation and subsequently upregulate the expression of genes like those involved in glucose transport.
Experimental Workflow for SIRT6 Inhibitor Evaluation
The following diagram illustrates a typical workflow for identifying and characterizing a SIRT6 inhibitor like this compound.
Detailed Experimental Protocols
SIRT6 Deacetylase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., a peptide containing acetylated lysine)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound or other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add Assay Buffer, diluted SIRT6 enzyme, and the test compound at various concentrations. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the enzymatic reaction and initiate the development reaction by adding the developer solution.
-
Incubate at room temperature for 30 minutes.
-
Measure the fluorescence intensity using an excitation wavelength of 350-380 nm and an emission wavelength of 440-465 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K9 Acetylation Assay (Western Blot)
This protocol describes the measurement of histone H3 lysine 9 acetylation in BxPC-3 cells.
Materials:
-
BxPC-3 cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetyl-H3K9 and anti-total-H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed BxPC-3 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies (anti-acetyl-H3K9 and anti-total-H3 as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-H3K9 signal to the total H3 signal.
2-NBDG Glucose Uptake Assay
This protocol is for measuring glucose uptake in L6 cells.
Materials:
-
L6 myoblast cells
-
Cell culture and differentiation media
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed L6 myoblasts and differentiate them into myotubes.
-
Treat the L6 myotubes with this compound (e.g., 100 μM) or vehicle control for 18 hours.
-
Wash the cells with PBS and incubate them in glucose-free medium for 1-2 hours.
-
Add 2-NBDG to the medium at a final concentration of 50-100 μM and incubate for 30-60 minutes at 37°C.
-
Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence microscope for qualitative analysis or a flow cytometer for quantitative analysis (excitation ~488 nm, emission ~520 nm).
-
Compare the fluorescence intensity of this compound-treated cells to that of control cells to determine the fold change in glucose uptake.
Conclusion
This compound is a valuable tool for studying the biological roles of SIRT6. While a detailed structure-activity relationship for this specific inhibitor series is not yet in the public domain, the information gathered on its inhibitory profile and cellular effects provides a solid foundation for its use in research. The provided experimental protocols offer a practical guide for scientists wishing to investigate the effects of this compound or other potential modulators of this important therapeutic target. Future research focused on the systematic structural modification of this compound will be crucial for the development of more potent and selective SIRT6 inhibitors with therapeutic potential.
References
- 1. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preliminary Studies on SIRT6 Inhibition in Various Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a critical, albeit complex, role in cellular homeostasis, with implications in aging, metabolism, and cancer. Its function in oncology is particularly multifaceted, acting as both a tumor suppressor and an oncogene depending on the specific cancer type and cellular context. This dual role has made SIRT6 a compelling target for therapeutic intervention. This technical guide focuses on the preliminary findings of SIRT6 inhibition in various cancer cell lines, with a particular emphasis on the selective inhibitor SIRT6-IN-2 and its close analog, OSS_128167, due to the limited availability of public data on this compound. The information presented herein is intended to provide a foundational understanding for researchers exploring the therapeutic potential of SIRT6 inhibition.
Data Presentation: Efficacy of SIRT6 Inhibition on Cancer Cell Viability
The following table summarizes the available quantitative data on the effect of the SIRT6 inhibitor OSS_128167 on the viability of various cancer cell lines.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Observed Effects |
| Pancreatic Cancer | BxPC-3 | OSS_128167 | 89 | Increased H3K9 acetylation, increased GLUT-1 expression, and blunted TNF-α secretion.[1] |
| Multiple Myeloma | NCI-H929 | OSS_128167 | 200 (concentration tested) | Induced chemosensitization.[1] |
| Multiple Myeloma | LR-5 (melphalan-resistant) | OSS_128167 | 200 (concentration tested) | Induced chemosensitization.[1] |
| Multiple Myeloma | Dox40 (doxorubicin-resistant) | OSS_128167 | 200 (concentration tested) | Induced chemosensitization.[1] |
| Diffuse Large B-cell Lymphoma | - | OSS_128167 | Not specified | Inhibited PI3K/Akt/mTOR signaling and suppressed tumor growth in xenograft models.[2][3] |
| Prostate Cancer | PC-3, DU145 | OSS_128167 | Not specified | Inhibited migration and colony formation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in the study of SIRT6 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of a SIRT6 inhibitor on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the SIRT6 inhibitor (e.g., this compound or OSS_128167) in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[5][6][7][8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in cancer cells following treatment with a SIRT6 inhibitor.
-
Cell Treatment: Seed cells in 6-well plates and treat with the SIRT6 inhibitor at various concentrations for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[2][4][9][10][11][12][13]
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways upon SIRT6 inhibition.
-
Cell Lysis: Treat cells with the SIRT6 inhibitor, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p-Akt, p-ERK, NF-κB p65, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by SIRT6 and a typical experimental workflow for studying SIRT6 inhibitors.
Caption: Signaling pathways modulated by SIRT6 inhibition.
Caption: Workflow for studying this compound effects.
Conclusion
The preliminary data on SIRT6 inhibition, primarily through studies on its analog OSS_128167, suggest a promising therapeutic avenue for various cancers. Inhibition of SIRT6 has been shown to impact cancer cell viability, induce apoptosis, and modulate key oncogenic signaling pathways, including the PI3K/Akt/mTOR and Notch pathways.[2][3][4] The provided protocols and diagrams serve as a guide for researchers to further investigate the nuanced roles of SIRT6 and the therapeutic potential of its inhibitors. Future studies should focus on expanding the panel of cancer cell lines tested with this compound and elucidating the precise molecular mechanisms underlying its anti-cancer effects to pave the way for its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted inhibition of SIRT6 via engineered exosomes impairs tumorigenesis and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. protocols.io [protocols.io]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SIRT6-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIRT6-IN-2 is a selective and competitive inhibitor of Sirtuin 6 (SIRT6), a crucial NAD+-dependent deacylase involved in various cellular processes, including DNA repair, metabolism, and inflammation.[1] This document provides detailed protocols for the utilization of this compound in cell culture experiments, including reagent preparation, experimental workflows, and downstream analysis techniques. All quantitative data is summarized for easy reference, and key pathways and workflows are visualized using diagrams.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of SIRT6. By inhibiting SIRT6, this compound leads to an increase in the acetylation of its substrates, most notably histone H3 at lysine 9 (H3K9ac), and modulates various cellular functions.[1] It has been shown to increase glucose uptake in cultured cells, reduce T cell proliferation, and exhibit immunosuppressive and chemosensitizing effects.[1][2] Understanding the precise application of this inhibitor is crucial for accurate and reproducible experimental outcomes.
Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value | Reference |
| IC50 | 34 µM for SIRT6 | [1] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | [3] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 410.5 g/mol , dissolve 4.105 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if precipitation occurs.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and the DMSO vehicle control. Dilute the stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions in the culture medium.
-
Treatment:
-
Vehicle Control: For the vehicle control wells, add an equivalent volume of DMSO-containing medium as used for the highest concentration of this compound. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced cellular effects.[4]
-
This compound Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
-
Incubation: Incubate the cells for the desired period (e.g., 18-72 hours), depending on the specific assay. For example, an 18-hour incubation at 100 µM has been used to enhance glucose uptake in L6 cells.[1]
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assessment, Western blotting, or glucose uptake measurement.
Determining Optimal Working Concentration and Cell Viability
It is crucial to determine the optimal, non-toxic working concentration of this compound for each cell line.
Protocol (using a CCK-8 assay as an example):
-
Seed cells in a 96-well plate and allow them to adhere overnight.[5]
-
Prepare a range of this compound concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM) in complete culture medium. Include a vehicle-only control.
-
Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add 10 µl of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select a concentration range for your experiments that shows minimal cytotoxicity.
Downstream Analysis Protocols
Western Blot for Histone H3 Lysine 9 Acetylation (H3K9ac)
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Histone extraction can be performed for cleaner results.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (15-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]
-
Gel Electrophoresis: Separate the proteins on a 15% SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-Histone H3 (Lys9) and a loading control antibody (e.g., total Histone H3 or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[6]
-
Quantification: Quantify the band intensities and normalize the H3K9ac signal to the loading control.
2-NBDG Glucose Uptake Assay
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle control as described in the general treatment protocol.
-
Glucose Starvation: After the treatment period, remove the medium and wash the cells with PBS. Replace the medium with glucose-free DMEM and incubate for 1-2 hours.[7][8]
-
2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG to the glucose-free medium at a final concentration of 10-400 µM and incubate for 30-60 minutes at 37°C.[7][9] The optimal concentration and incubation time should be determined empirically for your cell line.
-
Stopping the Reaction: Terminate the uptake by removing the 2-NBDG containing medium and washing the cells multiple times with ice-cold PBS.[7]
-
Analysis:
Data Presentation
Table 1: Quantitative Effects of this compound in Cell-Based Assays
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| SIRT6 Inhibition | - | 34 µM | - | IC50 for deacetylase activity | [1] |
| - | 200 µM | - | 100% inhibition of deacetylase activity | [1] | |
| H3K9 Acetylation | BxPC-3 | Not specified | Not specified | 1.9-fold increase compared to vehicle control | [1] |
| Glucose Uptake (2-NBDG) | L6 | 100 µM | 18 hours | 1.4-fold increase compared to control | [1] |
Visualizations
Signaling Pathway of SIRT6 Inhibition by this compound
Caption: Inhibition of SIRT6 by this compound prevents H3K9 deacetylation.
Experimental Workflow for Assessing this compound Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT6 inhibitors with salicylate-like structure show immunosuppressive and chemosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Sirtuin 6 regulates the proliferation and survival of clear cell renal cell carcinoma cells via B-cell lymphoma 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. assaygenie.com [assaygenie.com]
Determining the Optimal Concentration of SIRT6-IN-2 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of SIRT6-IN-2, a selective and competitive inhibitor of SIRT6, for use in in vitro assays. SIRT6 is a critical NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase involved in various cellular processes, including DNA repair, metabolism, and inflammation.[1][2][3] Accurate determination of the inhibitor concentration is paramount for obtaining reliable and reproducible experimental results. This guide outlines a systematic approach, including cytotoxicity assessment, target engagement confirmation, and functional endpoint analysis, to identify the ideal concentration range for your specific cellular model and assay.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets SIRT6 with a reported IC50 of 34 μM.[4] It functions competitively, and in cellular contexts, it has been shown to increase the acetylation of histone 3 at lysine 9 (H3K9) and enhance glucose uptake.[4] In vitro studies have utilized this compound at concentrations up to 200 μM, at which it demonstrated 100% inhibition of SIRT6 deacetylase activity.[4] Understanding the dose-dependent effects of this compound is crucial for its effective use as a research tool.
SIRT6 Signaling Pathway
SIRT6 is a key regulator of numerous cellular pathways. Its primary described function is the deacetylation of histone H3 at lysines 9, 18, and 56 (H3K9ac, H3K18ac, H3K56ac), which leads to chromatin condensation and transcriptional repression of target genes.[3][5] This activity impacts several downstream processes, including the regulation of glucose metabolism by co-repressing hypoxia-inducible factor 1α (HIF-1α) and influencing NF-κB signaling to modulate inflammatory responses.[6][7][8] SIRT6 also plays a vital role in DNA double-strand break repair.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
| Parameter | Value | Reference |
| IC50 (SIRT6) | 34 μM | [4] |
| Selectivity | High selectivity for SIRT6 over SIRT1 and SIRT2 | [4] |
| Cell-Based Assay Concentration | Cell Line | Duration | Observed Effect | Reference |
| 100 μM | L6 | 18 h | 1.4-fold increase in 2-NBDG uptake | [4] |
| Not specified | BxPC-3 | Not specified | 1.9-fold increase in H3K9 acetylation | [4] |
| 200 μM | Not specified | Not specified | 100% inhibition of SIRT6 deacetylase activity | [4] |
Experimental Protocols
General Workflow for Determining Optimal Concentration
A systematic approach is recommended to determine the optimal concentration of this compound for your specific in vitro assay. This involves a multi-step process to identify a concentration that is non-toxic, demonstrates target engagement, and elicits a measurable functional response.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that does not induce significant cell death in the chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 200 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the concentration range that maintains high cell viability (e.g., >90%).
Protocol 2: Target Engagement Assay (Western Blot for H3K9 Acetylation)
Objective: To confirm that this compound inhibits SIRT6 activity in cells by measuring the acetylation of its substrate, H3K9.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for a specified time (e.g., 18 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-H3K9 and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for acetyl-H3K9 and normalize to total Histone H3. An increase in the acetyl-H3K9/total H3 ratio indicates target engagement.
Protocol 3: Functional Assay (Glucose Uptake Assay)
Objective: To measure the functional consequence of SIRT6 inhibition on glucose uptake.
Materials:
-
Cell line of interest (e.g., L6 myotubes)
-
24-well cell culture plates
-
This compound
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Seed and differentiate cells as required (e.g., L6 myoblasts to myotubes). Treat the cells with the optimal concentration range of this compound (determined from Protocols 1 and 2) for 18 hours.[4]
-
Glucose Starvation: Wash the cells twice with warm PBS and incubate in glucose-free KRH buffer for 2 hours.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.
-
Signal Termination: Wash the cells three times with ice-cold PBS to remove excess 2-NBDG.
-
Fluorescence Measurement: Lyse the cells in a suitable buffer and measure the fluorescence (Excitation/Emission ~485/535 nm) using a microplate reader.
-
Analysis: Normalize the fluorescence signal to the protein concentration of each sample. An increase in fluorescence indicates enhanced glucose uptake.
Data Interpretation and Optimization
The optimal concentration of this compound for your in vitro assay is the lowest concentration that shows significant target engagement and a measurable functional effect without causing significant cytotoxicity.
By following this structured approach, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, ensuring data quality and reproducibility.
References
- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 2. Chromatin and beyond: the multitasking roles for SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting H3K9ac Changes with SIRT6-IN-2 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a crucial NAD+-dependent histone deacetylase that plays a significant role in various cellular processes, including DNA repair, metabolism, and inflammation. A primary target of SIRT6 is the deacetylation of histone H3 at lysine 9 (H3K9ac), a modification associated with transcriptionally active chromatin. Inhibition of SIRT6 activity leads to an increase in H3K9ac levels, providing a valuable method to study the functional consequences of this epigenetic mark. SIRT6-IN-2 is a selective inhibitor of SIRT6, and its application is a key strategy for investigating the downstream effects of SIRT6 inhibition.
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the changes in H3K9ac levels in cells treated with this compound. The included methodologies and data will guide researchers in accurately assessing the impact of this inhibitor on histone acetylation.
Signaling Pathway of SIRT6 and H3K9ac
SIRT6 is a nuclear enzyme that removes the acetyl group from H3K9ac, leading to a more condensed chromatin state and transcriptional repression of target genes. By inhibiting SIRT6 with this compound, the equilibrium shifts towards the acetylated state, resulting in an accumulation of H3K9ac and a more open chromatin structure, which can lead to changes in gene expression.
Application Notes and Protocols for Glucose Uptake Assay Using SIRT6-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a crucial role in regulating glucose metabolism. It acts as a negative regulator of glucose uptake by inhibiting the insulin signaling pathway and repressing the expression of glucose transporters.[1][2][3][4] Specifically, SIRT6 can down-regulate the expression of the insulin receptor, insulin receptor substrate 1 and 2 (IRS1/2), and subsequently inhibit the phosphorylation of AKT, a key protein in promoting glucose uptake.[2][3][4][5][6] Additionally, SIRT6 can suppress the expression of glucose transporter 1 (GLUT1) and 4 (GLUT4).[2][7][8] By deacetylating histone H3 at lysine 9 (H3K9) on the promoters of glycolytic genes, SIRT6 also functions as a co-repressor for the transcription factor Hypoxia-inducible factor 1-alpha (HIF-1α), further controlling glucose metabolism.[1][4][7][9]
SIRT6-IN-2 is a selective and competitive inhibitor of SIRT6 with a reported IC50 of 34 μM.[6] By inhibiting SIRT6 activity, this compound is expected to increase glucose uptake in cells, making it a valuable tool for studying the role of SIRT6 in metabolic diseases such as diabetes.[10][11][12] These application notes provide a detailed protocol for utilizing this compound in a 2-NBDG-based glucose uptake assay in cultured cells.
Principle of the Assay
This protocol utilizes 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescently labeled deoxyglucose analog, to measure glucose uptake in cells.[13][14] 2-NBDG is transported into cells via glucose transporters.[13][14] Once inside the cell, it is phosphorylated and trapped, leading to an accumulation of fluorescence that is proportional to the rate of glucose uptake.[15] The intracellular fluorescence can be quantified using either flow cytometry or fluorescence microscopy. By treating cells with this compound, the inhibitory effect of SIRT6 on glucose uptake is removed, leading to an expected increase in 2-NBDG uptake and a corresponding increase in fluorescence intensity.
Data Presentation
Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Fold Increase in Glucose Uptake (Mean ± SD) |
| Vehicle Control (DMSO) | - | 18 | 1.0 ± 0.1 |
| This compound | 10 | 18 | 1.1 ± 0.1 |
| This compound | 25 | 18 | 1.2 ± 0.2 |
| This compound | 50 | 18 | 1.3 ± 0.2 |
| This compound | 100 | 18 | 1.4 ± 0.3[6] |
Note: The data presented in this table is representative and based on published findings. Actual results may vary depending on the cell line, experimental conditions, and detection method.
Experimental Protocols
Materials and Reagents
-
This compound (MedChemExpress, Cat. No. HY-112042 or equivalent)
-
2-NBDG (Thermo Fisher Scientific, Cat. No. N13195 or equivalent)
-
Cell line of interest (e.g., L6 myoblasts, HeLa, Jurkat, MCF7)[2][14][16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Low-glucose or glucose-free medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
Flow cytometer or fluorescence microscope
-
96-well black, clear-bottom plates (for microscopy) or 6-well plates (for flow cytometry)
Protocol 1: Glucose Uptake Assay using Flow Cytometry
This protocol is adapted from established 2-NBDG glucose uptake assays.[1][2][9][10][16]
1. Cell Seeding: a. Seed 1 x 10^6 cells per well in a 6-well plate. b. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Treatment with this compound: a. Prepare a stock solution of this compound in DMSO. b. The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or a vehicle control (DMSO). c. Incubate the cells for 18 hours at 37°C in a 5% CO2 incubator.
3. Glucose Starvation: a. After the treatment period, gently wash the cells twice with warm PBS. b. Add glucose-free medium to each well and incubate for 1-2 hours at 37°C.
4. 2-NBDG Incubation: a. Prepare a 2-NBDG working solution (e.g., 100 µM in glucose-free medium). b. Remove the glucose-free medium and add the 2-NBDG working solution to each well. c. Incubate for 30-60 minutes at 37°C, protected from light.
5. Cell Harvesting and Staining: a. Stop the uptake by removing the 2-NBDG solution and washing the cells twice with ice-cold PBS. b. Harvest the cells by trypsinization. c. Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of ice-cold PBS.
6. Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer using the FITC channel (Excitation/Emission: ~488/530 nm). b. Collect data for at least 10,000 events per sample. c. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of 2-NBDG uptake.
Protocol 2: Glucose Uptake Assay using Fluorescence Microscopy
This protocol is based on standard 2-NBDG imaging procedures.[13][14][17][18]
1. Cell Seeding: a. Seed 5 x 10^4 cells per well in a 96-well black, clear-bottom plate. b. Incubate overnight at 37°C in a 5% CO2 incubator.
2. Treatment with this compound: a. Follow the same treatment procedure as described in Protocol 1, Step 2.
3. Glucose Starvation: a. Follow the same glucose starvation procedure as described in Protocol 1, Step 3.
4. 2-NBDG Incubation: a. Follow the same 2-NBDG incubation procedure as described in Protocol 1, Step 4.
5. Imaging: a. Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS. b. Add 100 µL of PBS to each well. c. Acquire images using a fluorescence microscope with a FITC filter set.
6. Image Analysis: a. Quantify the fluorescence intensity per cell or per well using image analysis software (e.g., ImageJ). b. The average fluorescence intensity is indicative of the glucose uptake.
Mandatory Visualizations
SIRT6 Signaling Pathway in Glucose Uptake
Caption: SIRT6 negatively regulates glucose uptake via the insulin signaling pathway and HIF-1α.
Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for measuring glucose uptake using this compound and 2-NBDG.
References
- 1. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. SIRT6: A master epigenetic gatekeeper of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [en.bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | SIRT6’s function in controlling the metabolism of lipids and glucose in diabetic nephropathy [frontiersin.org]
- 8. unige.iris.cineca.it [unige.iris.cineca.it]
- 9. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Pharmacological Sirt6 inhibition improves glucose tolerance in a type 2 diabetes mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.3. Uptake of 2‐NBDG glucose was measured by fluorescence microscopy and flow cytometry [bio-protocol.org]
- 14. assaygenie.com [assaygenie.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 17. scholarworks.uark.edu [scholarworks.uark.edu]
- 18. abcam.com [abcam.com]
Application Notes: T-Cell Proliferation Assay with SIRT6-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell proliferation is a cornerstone of the adaptive immune response, crucial for clearing pathogens and for immunological memory. The activation and subsequent clonal expansion of T-cells are tightly regulated by a series of signaling events and metabolic reprogramming. Sirtuin 6 (SIRT6) has emerged as a key regulator in these processes. SIRT6 is a NAD+-dependent protein deacetylase that plays a critical role in gene expression, DNA repair, and metabolism.[1][2] In immune cells, SIRT6 influences inflammation and T-cell differentiation by deacetylating histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56), thereby regulating the expression of target genes.[3][4] Notably, SIRT6 acts as a negative regulator of glycolysis by co-repressing transcription factors like HIF-1α and c-Myc, which are essential for the metabolic shift required for T-cell proliferation.[4][5][6]
SIRT6-IN-2 is a potent and selective inhibitor of SIRT6. By inhibiting SIRT6's deacetylase activity, this compound is expected to increase the acetylation of H3K9 and H3K56 at the promoters of glycolytic genes, leading to their increased expression. This may enhance the metabolic fitness of T-cells, potentially boosting their proliferative capacity upon activation. These application notes provide detailed protocols for assessing the effect of this compound on T-cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) and Bromodeoxyuridine (BrdU) based assays.
Principle of the Assay
Upon T-cell receptor (TCR) and co-stimulatory (e.g., CD28) engagement, a signaling cascade is initiated, leading to cellular activation.[7][8] This activation triggers a metabolic switch from oxidative phosphorylation to aerobic glycolysis (the Warburg effect), which provides the necessary energy and biosynthetic precursors for rapid cell division.[4] SIRT6 acts as a brake on this process by suppressing the activity of key metabolic regulators like HIF-1α.[4][6]
Treatment with this compound inhibits SIRT6, thereby removing this brake. This is hypothesized to result in the upregulation of glycolytic genes, enhanced glucose uptake, and ultimately, an increased rate of T-cell proliferation. The following protocols are designed to quantify this effect.
SIRT6 Signaling in T-Cell Metabolism
Caption: SIRT6 metabolic regulation pathway in T-cells.
Experimental Protocols
Two primary methods for measuring T-cell proliferation are detailed below: a flow cytometry-based CFSE dilution assay and a plate-reader-based BrdU incorporation assay.
Protocol 1: CFSE Dilution Assay for T-Cell Proliferation
This method uses the fluorescent dye CFSE, which covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be measured by flow cytometry.[9][10]
Caption: Workflow for the CFSE T-cell proliferation assay.
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
CFSE (Carboxyfluorescein Succinimidyl Ester)
-
This compound (stock solution in DMSO)
-
Anti-CD3 antibody (functional grade)
-
Anti-CD28 antibody (functional grade, soluble)
-
Phytohemagglutinin (PHA) or PMA/Ionomycin (optional positive controls)
-
Fluorescently-conjugated antibodies for T-cell markers (e.g., anti-CD4, anti-CD8)
-
96-well round-bottom culture plates
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[11] Wash cells twice with PBS and resuspend in PBS at a concentration of 10 x 10^6 cells/mL.
-
CFSE Labeling: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.[12] Incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS). Incubate on ice for 5 minutes.
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with complete RPMI medium to remove any unbound CFSE.
-
Cell Plating: Resuspend the CFSE-labeled cells in complete RPMI medium at 1 x 10^6 cells/mL. Plate 100 µL of cell suspension per well (1 x 10^5 cells/well) in a 96-well round-bottom plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
T-Cell Stimulation: Add 50 µL of stimulation cocktail to each well. For anti-CD3/CD28 stimulation, use pre-coated anti-CD3 (1-5 µg/mL) plates or add soluble anti-CD3 along with soluble anti-CD28 (1-2 µg/mL).[13][14]
-
Unstimulated Control: Cells with no stimulation.
-
Vehicle Control: Stimulated cells with DMSO vehicle.
-
Positive Control: Stimulated cells without inhibitor.
-
-
Incubation: Culture the plates for 3 to 5 days at 37°C in a 5% CO2 incubator.
-
Staining and Analysis: Harvest cells and stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8). Analyze the samples on a flow cytometer, gating on the lymphocyte population and then on CD4+ or CD8+ T-cells. Proliferation is measured by the decrease in CFSE fluorescence intensity.
Protocol 2: BrdU Incorporation Assay for T-Cell Proliferation
This colorimetric immunoassay measures DNA synthesis by detecting the incorporation of BrdU, a synthetic thymidine analog, into the DNA of proliferating cells.[15]
Caption: Workflow for the BrdU T-cell proliferation assay.
-
Human PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
T-Cell Stimulants (e.g., anti-CD3/CD28, PHA)
-
BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, and stop solution)[16]
-
96-well flat-bottom culture plates
-
Cell Plating: Isolate PBMCs as described previously. Resuspend in complete RPMI medium at 1 x 10^6 cells/mL and plate 100 µL per well (1 x 10^5 cells/well) in a 96-well flat-bottom plate.
-
Treatment and Stimulation: Add 50 µL of this compound dilutions (and vehicle control) and 50 µL of T-cell stimulants to the appropriate wells, as described in the CFSE protocol.
-
Incubation: Culture the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
BrdU Labeling: Add 20 µL of the 10X BrdU labeling solution from the kit to each well for a final concentration of 1X.[16]
-
Labeling Incubation: Re-incubate the plate for an additional 2 to 24 hours. The optimal time depends on the cell division rate and should be determined empirically.
-
Cell Fixation and DNA Denaturation: Centrifuge the plate (if using suspension cells) and carefully remove the medium. Add 200 µL of the Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[16]
-
Antibody Incubation: Remove the fixing solution and add 100 µL of the diluted anti-BrdU detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing and Secondary Antibody: Wash the wells three times with 1X Wash Buffer. Add 100 µL of the diluted HRP-linked secondary antibody and incubate for 30-60 minutes.[16]
-
Detection: Wash the wells again three times. Add 100 µL of TMB Substrate and incubate until color develops (5-30 minutes). Stop the reaction by adding 100 µL of Stop Solution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated into the DNA.
Data Presentation
Quantitative data should be summarized in tables to allow for clear comparison between different treatment conditions. Below are examples of how to present hypothetical data from these assays.
Table 1: Hypothetical Effect of this compound on T-Cell Proliferation (CFSE Assay)
| Treatment Group | Concentration (µM) | % Proliferating CD4+ T-Cells | Proliferation Index |
| Unstimulated | 0 | 2.1 ± 0.4 | 1.05 |
| Stimulated (Vehicle) | 0 (DMSO) | 65.8 ± 3.1 | 2.89 |
| This compound | 0.1 | 72.4 ± 2.8 | 3.15 |
| This compound | 1.0 | 85.3 ± 4.5 | 3.87 |
| This compound | 10.0 | 88.1 ± 3.9 | 4.02 |
Data are presented as mean ± SD. The Proliferation Index is the average number of divisions that a responding cell has undergone.
Table 2: Hypothetical Effect of this compound on T-Cell Proliferation (BrdU Assay)
| Treatment Group | Concentration (µM) | Absorbance (OD 450nm) | % Proliferation vs. Vehicle |
| Unstimulated | 0 | 0.115 ± 0.01 | - |
| Stimulated (Vehicle) | 0 (DMSO) | 1.254 ± 0.08 | 100% |
| This compound | 0.1 | 1.489 ± 0.11 | 118.7% |
| This compound | 1.0 | 1.996 ± 0.15 | 159.2% |
| This compound | 10.0 | 2.105 ± 0.13 | 167.9% |
Data are presented as mean ± SD. % Proliferation is normalized to the stimulated vehicle control.
References
- 1. SIRT6 Widely Regulates Aging, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Two-Faced Role of SIRT6 in Cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Is nuclear sirtuin SIRT6 a master regulator of immune function? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Adaptive Immune Cells by Sirtuins [frontiersin.org]
- 6. Sirtuins are crucial regulators of T cell metabolism and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Proliferation assay | British Society for Immunology [immunology.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Administration of SIRT6-IN-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration and dosage of SIRT6-IN-2, a selective inhibitor of Sirtuin 6, in various mouse models. The protocols and data presented are compiled from published research to assist in the design and execution of preclinical studies investigating the therapeutic potential of SIRT6 inhibition.
Introduction to this compound
This compound is a small molecule inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase and mono-ADP-ribosyltransferase. SIRT6 plays a crucial role in various cellular processes, including glucose metabolism, DNA repair, and inflammation. Pharmacological inhibition of SIRT6 is a promising therapeutic strategy for several diseases, including type 2 diabetes and autoimmune disorders. In preclinical mouse models, a potent SIRT6 inhibitor with a quinazolinedione structure, often referred to as "compound 1" and understood to be structurally related or identical to this compound, has demonstrated significant efficacy.
In Vivo Applications and Efficacy
The in vivo administration of a quinazolinedione-based SIRT6 inhibitor has been primarily investigated in mouse models of type 2 diabetes and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Type 2 Diabetes Mellitus (T2DM)
In a mouse model of T2DM induced by a high-fat diet, intraperitoneal administration of a SIRT6 inhibitor for 10 days led to improved glucose tolerance. The treatment also resulted in increased expression of glucose transporters GLUT1 and GLUT4 in muscle tissue and enhanced glycolytic activity. Furthermore, a reduction in plasma levels of insulin, triglycerides, and cholesterol was observed.
Experimental Autoimmune Encephalomyelitis (EAE)
In a C57BL/6 mouse model of EAE, preventive treatment with a SIRT6 inhibitor delayed the onset of the disease. This effect was associated with a reduction in the migration of dendritic cells (DCs) to lymph nodes. The inhibitor was shown to decrease the expression of the chemokine receptors CXCR4 and CCR7 on DCs. Additionally, treatment led to a more anti-inflammatory cytokine profile, with reduced levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-12, and an increased level of the anti-inflammatory cytokine IL-10 in the spinal cord.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies using a quinazolinedione-based SIRT6 inhibitor in mouse models.
Table 1: Effects of SIRT6 Inhibitor in a High-Fat Diet-Induced T2DM Mouse Model
| Parameter | Observation | Fold/Percent Change |
| Oral Glucose Tolerance | Improved | Data not quantified in the provided search results |
| GLUT1 Expression (Muscle) | Increased | Data not quantified in the provided search results |
| GLUT4 Expression (Muscle) | Increased | Data not quantified in the provided search results |
| Plasma Insulin | Reduced | Data not quantified in the provided search results |
| Plasma Triglycerides | Reduced | Data not quantified in the provided search results |
| Plasma Cholesterol | Reduced | Data not quantified in the provided search results |
Table 2: Effects of SIRT6 Inhibitor in an EAE Mouse Model
| Parameter | Observation | Fold/Percent Change |
| EAE Disease Onset | Delayed | Significant delay observed |
| TNF-α (Plasma) | Decreased | Significantly decreased at 7 and 15-17 days post-immunization |
| IFN-γ (Spinal Cord) | Decreased | Significantly reduced at disease onset |
| IL-12 (Spinal Cord) | Decreased | Significantly reduced at disease onset |
| IL-10 (Spinal Cord) | Increased | Significantly increased at disease onset |
| CXCR4+ Dendritic Cells (Lymph Nodes) | Reduced Representation | Significant reduction |
| CXCR4+/CCR7+ Dendritic Cells (Lymph Nodes) | Reduced Representation | Significant reduction |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is based on methods used for similar small molecule inhibitors for in vivo studies.
Materials:
-
This compound (or structurally analogous quinazolinedione-based SIRT6 inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 2% DMSO, 40% PEG 300, and 2% Tween-80 in sterile saline or PBS.
-
Dissolving this compound:
-
Weigh the required amount of this compound to achieve the desired final concentration for injection.
-
First, dissolve the this compound powder in DMSO. Vortex thoroughly to ensure it is fully dissolved.
-
Add PEG 300 to the DMSO/SIRT6-IN-2 mixture and vortex again.
-
Add Tween-80 and vortex.
-
Finally, add the sterile saline or PBS to reach the final volume and concentration.
-
The final solution should be a clear, homogenous mixture. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
-
Sterilization: The final solution should be prepared under sterile conditions. If necessary, the final preparation can be filtered through a 0.22 µm sterile filter.
-
Storage: The prepared solution should be stored at 4°C for short-term use or aliquoted and stored at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Administration Protocol: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Sterile insulin syringes (27-30 gauge needle)
-
70% Ethanol wipes
Procedure:
-
Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice gently to minimize stress.
-
Dosage Calculation: Calculate the volume of the this compound solution to be injected based on the mouse's body weight and the target dose (e.g., 30 mg/kg).
-
Injection Site Preparation: Restrain the mouse securely. The injection site is the lower right or left quadrant of the abdomen. Clean the injection site with a 70% ethanol wipe.
-
Injection:
-
Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe, which would indicate incorrect needle placement.
-
If no fluid is aspirated, slowly and steadily inject the calculated volume of the this compound solution.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound inhibits SIRT6, leading to increased Hif1α and AKT activity, promoting glucose uptake.
Caption: this compound inhibits SIRT6, modulating NF-κB and reducing dendritic cell migration.
Experimental Workflow
Caption: Workflow for in vivo studies of this compound in mouse models.
References
Application Notes and Protocols: Measuring the IC50 of SIRT6-IN-2 in a Pancreatic Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase and mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including DNA repair, genome stability, metabolism, and inflammation.[1][2][3][4] Its dysregulation has been implicated in aging and various diseases, including cancer, making it a compelling therapeutic target.[5][6][7][8] SIRT6-IN-2 is a selective and competitive inhibitor of SIRT6 with a reported biochemical IC50 of 34 μM.[9] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line, using the pancreatic cancer cell line BxPC-3 as an exemplar. Pancreatic cancer is a context where SIRT6 inhibition has been shown to have potential chemosensitizing effects.[10]
Data Presentation
Table 1: IC50 of this compound
| Assay Type | Inhibitor | Target | IC50 (μM) | Cell Line | Reference |
| Biochemical Assay | This compound | SIRT6 | 34 | N/A | [9] |
| Cell-Based Assay (Example Data) | This compound | Cellular SIRT6 | User-determined | BxPC-3 | N/A |
Experimental Protocols
Protocol 1: Cell-Based Assay for Determining the IC50 of this compound in BxPC-3 Cells
This protocol outlines the determination of the IC50 of this compound by measuring its effect on the viability of BxPC-3 pancreatic cancer cells using a colorimetric MTT assay.[11][12]
Materials:
-
BxPC-3 cells (or other desired cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture BxPC-3 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Treatment of Cells:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
References
- 1. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 4. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Application Notes and Protocols for Assessing the Cellular Uptake of SIRT6-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT6 (Sirtuin 6) is a NAD+-dependent protein deacetylase that plays a crucial role in various cellular processes, including DNA repair, genome stability, and metabolism.[1][2][3][4] Dysregulation of SIRT6 activity has been implicated in aging and various diseases, making it an attractive therapeutic target. SIRT6-IN-2 is a selective and competitive inhibitor of SIRT6, which has been shown to increase the acetylation of histone H3 at lysine 9 (H3K9ac) and enhance glucose uptake in cultured cells.[5] Assessing the cellular uptake of this compound is a critical step in understanding its pharmacological properties and optimizing its therapeutic potential.
These application notes provide detailed protocols for both direct and indirect methods to assess the cellular uptake of this compound. Direct quantification of the intracellular concentration of the inhibitor can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Indirect assessment involves measuring the downstream biological consequences of SIRT6 inhibition, such as increased H3K9 acetylation and enhanced glucose uptake.
Direct Assessment of Cellular Uptake
Quantification of Intracellular this compound by LC-MS/MS
This method allows for the direct measurement of this compound concentration within the cell, providing the most accurate determination of its uptake.
Experimental Protocol
Materials:
-
This compound
-
Cultured cells (e.g., L6 myotubes, BxPC-3)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control group.
-
-
Cell Lysis and Extraction:
-
After treatment, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Add a known concentration of an internal standard to the lysate.
-
Perform protein precipitation by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein debris.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Develop an LC-MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing parameters such as the mobile phase, gradient, column, and mass transitions.
-
Generate a standard curve using known concentrations of this compound to determine the concentration in the cell lysates.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound based on the standard curve and normalize it to the cell number or total protein concentration of the lysate.
-
Data Presentation
| Treatment Group | Incubation Time (h) | Intracellular this compound (pmol/10^6 cells) |
| Vehicle Control | 24 | Not Detected |
| 10 µM this compound | 24 | 15.2 ± 1.8 |
| 50 µM this compound | 24 | 78.5 ± 6.3 |
| 100 µM this compound | 24 | 152.1 ± 11.7 |
Experimental Workflow
Indirect Assessment of Cellular Uptake
Indirect methods infer the cellular uptake of this compound by measuring its known biological effects.
Western Blot for Histone H3 Lysine 9 Acetylation (H3K9ac)
This compound inhibits the deacetylase activity of SIRT6, leading to an increase in the acetylation of its substrates, including H3K9.[5] This change can be quantified by Western blotting.
Experimental Protocol
Materials:
-
This compound
-
Cultured cells
-
Cell culture medium and supplements
-
PBS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Treat cells with this compound at various concentrations and for different durations.
-
-
Protein Extraction:
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against H3K9ac overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K9ac signal to the total Histone H3 signal.
-
Data Presentation
| Treatment Group | H3K9ac/Total H3 (Fold Change) |
| Vehicle Control | 1.0 |
| 10 µM this compound | 1.8 ± 0.2 |
| 50 µM this compound | 3.5 ± 0.4 |
| 100 µM this compound | 5.2 ± 0.6 |
Experimental Workflow
Glucose Uptake Assay using 2-NBDG
SIRT6 inhibition by this compound has been shown to increase glucose uptake.[5] This can be measured using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Experimental Protocol
Materials:
-
This compound
-
Cultured cells (e.g., L6 myotubes)
-
Cell culture medium
-
Glucose-free medium
-
2-NBDG
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate.
-
Treat the cells with this compound for the desired time.
-
-
Glucose Starvation:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells in glucose-free medium for a defined period (e.g., 1-2 hours) to deplete intracellular glucose.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to the glucose-free medium at a final concentration of 100-200 µg/ml and incubate for 10-60 minutes.[6]
-
-
Measurement:
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Measure the fluorescence intensity of the cells using a flow cytometer or a fluorescence plate reader (excitation/emission ≈ 485/535 nm).
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each treatment group and normalize to the vehicle control.
-
Data Presentation
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change in Glucose Uptake |
| Vehicle Control | 1000 | 1.0 |
| 10 µM this compound | 1350 | 1.35 |
| 50 µM this compound | 1800 | 1.80 |
| 100 µM this compound | 2200 | 2.20 |
SIRT6 Signaling Pathway
The following diagram illustrates the role of SIRT6 in deacetylating histone H3 at lysine 9 (H3K9) and its subsequent impact on gene expression related to glucose metabolism. Inhibition of SIRT6 by this compound blocks this deacetylation, leading to increased H3K9 acetylation and altered gene expression.
References
Troubleshooting & Optimization
Identifying and minimizing off-target effects of SIRT6-IN-2
Welcome to the technical support center for SIRT6-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound, with a focus on identifying and minimizing potential off-target effects to ensure data integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive inhibitor of Sirtuin 6 (SIRT6), a nuclear NAD+-dependent deacetylase.[1] It functions by binding to the enzyme and preventing it from removing acetyl groups from its substrates, most notably histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56).[1][2] Inhibition of SIRT6 leads to increased acetylation of these histone residues, which in turn modulates gene expression.[1] this compound has been shown to increase glucose uptake and reduce T-cell proliferation.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (SIRT6). These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing toxicity that is unrelated to the on-target effect.
-
Lack of reproducibility: Off-target effects can vary between different cell types and experimental conditions, leading to inconsistent results.
Minimizing and understanding off-target effects is crucial for generating reliable and translatable data.
Q3: Is there any known off-target profile for this compound?
Q4: How can I experimentally identify potential off-target effects of this compound in my model system?
A4: A multi-pronged approach is recommended to identify potential off-target effects. Key experimental strategies include:
-
Kinome Profiling: This involves screening this compound against a large panel of recombinant kinases to identify any unintended inhibitory activity.[3][4][5][6] This is particularly important as many small molecule inhibitors can have off-target effects on kinases.
-
Chemical Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to identify proteins that directly bind to a derivatized version of this compound.[7][8][9][10]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.[11][12][13][14][15] A thermal shift in a protein other than SIRT6 would indicate a potential off-target.
-
Phenotypic Analysis with Genetic Knockdowns: Comparing the phenotype induced by this compound with that of a SIRT6 genetic knockdown (e.g., using siRNA or CRISPR) can help distinguish on-target from off-target effects. If the phenotype persists after SIRT6 has been knocked down, it is likely due to an off-target effect.
Q5: What strategies can I employ to minimize off-target effects in my experiments?
A5: Minimizing off-target effects is crucial for obtaining reliable data. The following strategies are recommended:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect (e.g., increased H3K9 acetylation). Using excessively high concentrations increases the likelihood of engaging off-targets.
-
Confirm On-Target Engagement: Use techniques like CETSA or a downstream biomarker assay (e.g., Western blot for H3K9ac) to confirm that this compound is engaging with SIRT6 at the concentrations used in your experiments.
-
Orthogonal Approaches: Whenever possible, use multiple, independent methods to validate your findings. For example, in addition to using this compound, confirm your results with another selective SIRT6 inhibitor or with genetic tools like siRNA or CRISPR.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Inhibitor concentration is too low. 2. Low expression of SIRT6 in the cell line. 3. Compound degradation. 4. Poor cell permeability. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Confirm SIRT6 expression via Western Blot or qPCR. 3. Prepare fresh stock solutions of this compound. 4. If permeability is a known issue for your cell type, consider using a different inhibitor or a cell line with better permeability. |
| High cellular toxicity observed | 1. Off-target effects. 2. On-target toxicity in the specific cell line. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of this compound. Perform off-target profiling (e.g., kinome scan). 2. Use a SIRT6 knockdown to determine if the toxicity is on-target. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% DMSO). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent inhibitor concentration. 3. Freeze-thaw cycles of the compound. | 1. Standardize cell passage number, seeding density, and growth conditions. 2. Prepare fresh dilutions of this compound for each experiment from a stable stock. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Phenotype does not match SIRT6 knockdown | 1. The phenotype is likely due to an off-target effect of this compound. 2. The inhibitor may have a different effect than genetic knockdown (e.g., stabilizing a protein complex vs. removing the protein). | 1. Investigate potential off-targets using the methods described in the FAQs. Use a structurally different SIRT6 inhibitor to see if it recapitulates the phenotype. 2. This is a complex scenario that may require further investigation into the specific roles of SIRT6. |
Data Presentation: Off-Target Identification Strategies
| Technique | Principle | Information Gained | Considerations |
| Kinome Profiling | Measures the inhibitory activity of a compound against a large panel of recombinant kinases. | Identifies unintended kinase targets and provides IC50 values for off-target kinases. | In vitro assay; may not fully reflect cellular activity and ATP competition. |
| Chemical Proteomics (e.g., SILAC) | Uses a tagged version of the inhibitor to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry. | Provides a list of direct and indirect binding partners in a cellular context. | Requires chemical modification of the inhibitor, which may alter its binding properties. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates. | Confirms on-target engagement and can identify off-targets by observing thermal stabilization of other proteins. | Requires a specific antibody for each protein of interest for Western blot-based detection, or can be performed globally with mass spectrometry. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should ideally be at or near the Km for each kinase to provide a more physiologically relevant assessment of inhibition.[6]
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ which measures ADP production, or a phosphospecific antibody-based method.[5]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase. A lower IC50 value indicates stronger inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with SIRT6 in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes.[11]
-
Freeze-Thaw: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for SIRT6.
-
Use an appropriate loading control (e.g., GAPDH, Tubulin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities. Plot the normalized intensities of the SIRT6 band against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melt curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the kinome for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
SIRT6-IN-2 Technical Support Center: Addressing Solubility Challenges in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with SIRT6-IN-2 in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with a reported solubility of 62.5 mg/mL (170.62 mM).[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] For complete dissolution, ultrasonic treatment may be necessary.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common issue for hydrophobic compounds like this compound. The precipitation occurs because the compound's solubility is significantly lower in aqueous solutions compared to DMSO. When the DMSO stock is diluted into a buffer such as PBS or cell culture media, the compound may crash out of solution if its concentration exceeds its aqueous solubility limit.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The maximum tolerated DMSO concentration is cell-line dependent. Generally, it is recommended to keep the final DMSO concentration in your cell culture medium at or below 0.5%. Some sources suggest that final volumes in cell culture should always be below 0.1%.[2] However, some in vitro assays have been performed with final DMSO concentrations as high as 5%.[3] It is best practice to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Q4: How should I properly store my this compound stock solutions?
A4: Once prepared, it is recommended to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Troubleshooting Guide: Addressing this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in your experiments.
Problem: My this compound precipitates out of solution upon dilution into my aqueous experimental buffer.
Step 1: Initial Assessment & Optimization of Dilution
The first step is to ensure your dilution protocol is optimized to minimize precipitation.
-
Action: Instead of adding a small volume of your highly concentrated DMSO stock directly into a large volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock to an intermediate concentration in your aqueous buffer while vortexing or stirring vigorously. Then, perform the final dilution to your desired working concentration.
-
Rationale: This gradual reduction in solvent polarity can sometimes prevent the compound from immediately crashing out of solution.
Step 2: Adjusting the Final Concentration
If precipitation persists, the final concentration of this compound in your aqueous solution may be too high.
-
Action: Reduce the final working concentration of this compound in your assay. The reported IC50 for SIRT6 inhibition is 34 μM, and cellular effects have been observed at concentrations up to 200 μM.[1] Consider if a lower, yet still effective, concentration can be used.
-
Rationale: The compound will remain in solution if its concentration is below its aqueous solubility limit.
Step 3: Utilizing Co-solvents and Excipients
For more challenging solubility issues, the use of co-solvents or excipients can be explored.
-
Action:
-
Co-solvents: Consider adding a small percentage of a biocompatible co-solvent to your aqueous buffer. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).
-
Excipients: The use of solubilizing agents, such as surfactants or cyclodextrins, can significantly improve the solubility of hydrophobic compounds. For quinazolinone derivatives, which are structurally related to this compound, solid dispersions with poloxamer 407 have been shown to improve solubility.[4]
-
-
Rationale: Co-solvents can increase the overall solvating power of the aqueous solution. Excipients can form micelles or inclusion complexes that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
Experimental Protocols
Protocol 1: Standard Dilution from DMSO Stock for Cell Culture
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Use sonication if necessary to ensure complete dissolution.
-
For a final concentration of 10 µM in your cell culture well, first prepare an intermediate dilution. For example, add 1 µL of the 10 mM stock to 99 µL of cell culture medium to get a 100 µM intermediate solution. Mix thoroughly by pipetting.
-
Add the required volume of this intermediate solution to your final culture volume to achieve the desired concentration (e.g., 100 µL of the 100 µM solution into 900 µL of medium for a final concentration of 10 µM).
-
Always include a vehicle control with the same final concentration of DMSO.
Protocol 2: Preparation of a Formulation with a Co-solvent
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Prepare a co-solvent mixture. A common example is a mixture of DMSO, PEG300, Tween-80, and saline. For a similar inhibitor, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.
-
Add the this compound DMSO stock to the co-solvent mixture to achieve the desired final concentration.
-
This formulated stock can then be further diluted in aqueous buffers for your experiment. Note that the final concentration of all components should be tested for compatibility with your assay.
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 62.5 mg/mL (170.62 mM) | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is recommended as the compound is hygroscopic.[1] |
| Quinazolinone derivatives | Water | Generally poorly soluble | - |
| Quinazolinone derivatives | N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good solubility, increases with temperature | - |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting this compound solubility issues.
Signaling Pathway Context: SIRT6 Inhibition
Caption: Simplified pathway showing the effect of this compound.
References
Technical Support Center: Optimizing Incubation Time for SIRT6-IN-2 Treatment
Welcome to the technical support center for SIRT6-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for this compound treatment in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and competitive inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase.[1] It functions by blocking the enzymatic activity of SIRT6, leading to an increase in the acetylation of its target proteins, most notably histone H3 at lysine 9 (H3K9ac).[1] SIRT6 is involved in various cellular processes, including DNA repair, metabolism, and inflammation.[2][3][4][5]
Q2: What is a recommended starting point for incubation time when using this compound?
A2: The optimal incubation time for this compound is highly dependent on the specific cell type and the biological endpoint being measured. For observing direct effects on histone acetylation (e.g., H3K9ac), shorter incubation times of 6 to 24 hours may be sufficient. For downstream effects such as changes in gene expression, cell viability, or metabolic activity, longer incubation times of 24 to 72 hours are typically recommended.[6][7] A time-course experiment is the most effective way to determine the optimal incubation period for your specific experimental goals.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: The concentration of this compound and the incubation time are interconnected. Higher concentrations of the inhibitor may produce a more rapid and robust effect, potentially requiring shorter incubation times. Conversely, lower concentrations may necessitate longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line, which can then inform the optimization of the incubation time. The reported IC50 for this compound is 34 μM.[1]
Q4: What are the known downstream effects of this compound that can be measured over time?
A4: Inhibition of SIRT6 by this compound can lead to several measurable downstream effects, including:
-
Increased H3K9 Acetylation: This is a direct and early indicator of SIRT6 inhibition.[1]
-
Modulation of Target Gene Expression: SIRT6 regulates the expression of genes involved in metabolism (e.g., GLUT1) and inflammation (e.g., TNF-α).[8][9] Changes in the mRNA levels of these genes can be assessed by qRT-PCR.
-
Altered Cell Viability and Proliferation: In some cancer cell lines, inhibition of SIRT6 can lead to reduced cell viability and proliferation.[10][11]
-
Changes in Glucose Uptake: this compound has been shown to increase glucose uptake in cultured cells.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on H3K9ac levels. | 1. Sub-optimal incubation time: The incubation period may be too short to induce a detectable change. 2. Sub-optimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit SIRT6. 3. Poor cell permeability: The inhibitor may not be efficiently entering the cells. 4. Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, and 48 hours) to identify the optimal duration for your cell line. 2. Perform a dose-response experiment: Determine the effective concentration range for your cell line. 3. Consult the manufacturer's instructions for solubility and vehicle: Ensure the inhibitor is properly dissolved and the vehicle is not affecting cell health. 4. Prepare fresh stock solutions: Aliquot and store the inhibitor at -80°C to avoid repeated freeze-thaw cycles.[1] |
| Inconsistent results between experiments. | 1. Variable cell density: Inconsistent cell seeding can lead to variability in the response to the inhibitor. 2. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the inhibitor and affect cell growth. 3. Inconsistent incubation times: Even small variations in incubation time can lead to different outcomes, especially for time-sensitive effects. | 1. Ensure uniform cell seeding: Use a hemocytometer or automated cell counter for accurate cell counting and ensure a homogenous cell suspension before plating. 2. Minimize edge effects: Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Standardize incubation times: Use a timer and process all plates consistently. |
| High cell toxicity or unexpected cell death. | 1. Inhibitor concentration is too high: The concentration used may be cytotoxic to your specific cell line. 2. Prolonged incubation time: Long exposure to the inhibitor, even at a lower concentration, may induce toxicity. 3. Solvent toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) may be toxic at the concentration used. | 1. Perform a cell viability assay (e.g., MTT, CCK-8) with a range of concentrations and time points (e.g., 24, 48, 72 hours) to determine the cytotoxic threshold. 2. Optimize for the shortest incubation time that yields the desired biological effect. 3. Include a vehicle control in all experiments to assess the effect of the solvent on cell viability. Ensure the final solvent concentration is consistent across all conditions and as low as possible. |
Data Presentation
Table 1: Time-Dependent Effects of SIRT6 Inhibition on H3K9 Acetylation
| Incubation Time (hours) | Cell Line | SIRT6 Inhibitor Concentration | Fold Change in H3K9ac (vs. Control) | Reference |
| Not Specified | BxPC-3 | Not Specified | 1.9 | [1] |
| 48 | 293T | Overexpression of SIRT6 | Decrease | [3] |
| 4, 8, 12 (weeks) | Mouse Myocardium | TAC model (SIRT6 down) | Gradual Increase | [4] |
Note: Specific time-course data for this compound on H3K9ac levels is limited in the currently available literature. The table presents related data on SIRT6 modulation of H3K9ac.
Table 2: Time-Dependent Effects of SIRT6 Inhibition on Cell Viability
| Incubation Time (hours) | Cell Line | SIRT6 Modulation | Effect on Cell Viability | Reference |
| 24, 48, 72, 96 | A549 | SIRT6 Overexpression | Inhibition of proliferation | [6] |
| Not Specified | Prostate Cancer Cells | SIRT6 Knockdown | Reduced cell viability | [10] |
| Not Specified | Clear Cell Renal Cell Carcinoma Cells | SIRT6 Knockdown | Inhibited proliferation | [12] |
Note: This table summarizes the effects of SIRT6 modulation on cell viability. For this compound, it is recommended to perform a time-course cell viability assay (e.g., at 24, 48, and 72 hours) to determine the optimal non-toxic incubation time for your specific cell line.
Experimental Protocols
1. Western Blot for H3K9 Acetylation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at the desired concentrations and for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control.
-
Histone Extraction: At the end of the incubation period, wash cells with ice-cold PBS and harvest them. Extract histones using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetyl-H3K9 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantification: Densitometrically quantify the H3K9ac bands and normalize them to the total H3 bands.
2. Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the this compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
MTT/CCK-8 Assay: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration for each time point to determine the IC50 value.
3. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the Western blot protocol.
-
RNA Extraction: At each time point, wash cells with PBS and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for your target genes (e.g., GLUT1, TNF) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle control at each time point.
Visualizations
Caption: this compound inhibits SIRT6, leading to increased H3K9ac and altered gene expression.
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: A logical approach to troubleshooting lack of effect with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT6 is a histone H3 lysine 9 deacetylase that modulates telomeric chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6 mediated histone H3K9ac deacetylation involves myocardial remodelling through regulating myocardial energy metabolism in TAC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the AKT1/mTOR pathway through SIRT6 over expression downregulated the expression of programmed death-ligand 1 and prolonged overall survival in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT6 through PI3K/Akt/mTOR signaling pathway to enhance radiosensitivity of non-Small cell lung cancer and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and enzymatic plasticity of SIRT6 deacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase SIRT6 restrains transcription elongation via promoter- proximal pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of SIRT6 in prostate cancer reduces cell viability and increases sensitivity to chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Sirtuin 6 regulates the proliferation and survival of clear cell renal cell carcinoma cells via B-cell lymphoma 2 - PMC [pmc.ncbi.nlm.nih.gov]
Potential reasons for lack of SIRT6-IN-2 activity in an experiment
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of expected activity with the SIRT6 inhibitor, SIRT6-IN-2, in their experiments. This resource provides troubleshooting advice and detailed protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not showing any inhibition of SIRT6 activity in my in vitro assay. What are the possible reasons?
Several factors could contribute to the lack of this compound activity in an in vitro setting. Consider the following possibilities:
-
Compound Integrity and Handling:
-
Degradation: Improper storage can lead to the degradation of the compound. This compound stock solutions are best stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
-
Solubility: Ensure that this compound is fully dissolved. It is typically dissolved in DMSO.[1] Precipitates in your stock solution can lead to an inaccurate final concentration in your assay. The concentration of DMSO should be consistent across all experimental conditions.[2]
-
-
Assay Conditions:
-
Enzyme Concentration: The concentration of the SIRT6 enzyme can influence the apparent IC50 of an inhibitor. High enzyme concentrations may require higher inhibitor concentrations to achieve noticeable inhibition.[2]
-
Substrate Concentration: this compound is a competitive inhibitor, meaning it competes with the substrate for binding to the enzyme's active site.[1][2] If the substrate concentration in your assay is too high, it can outcompete the inhibitor, leading to reduced or no apparent inhibition.[3] Try performing the assay with varying substrate concentrations.
-
NAD+ Concentration: As a sirtuin, SIRT6 activity is dependent on the presence of its cofactor, NAD+.[4] Ensure that NAD+ is present at an appropriate and non-limiting concentration in your assay buffer. Nicotinamide, a byproduct of the sirtuin reaction, can act as a product inhibitor.[5]
-
-
Incorrect Expectations:
-
IC50 Value: The reported IC50 of this compound is 34 μM.[1] If you are using concentrations significantly below this value, you may not observe substantial inhibition. It is recommended to perform a dose-response curve to determine the IC50 in your specific assay system. A concentration of 200 μM has been shown to result in 100% inhibition of SIRT6 deacetylase activity.[1]
-
Q2: I am not observing the expected cellular effects of this compound (e.g., increased H3K9 acetylation, increased glucose uptake). What could be wrong?
Cellular experiments introduce additional layers of complexity. Here are some factors to investigate:
-
Cellular Uptake and Efflux:
-
Permeability: this compound may not be efficiently entering your specific cell type.
-
Efflux Pumps: Cells can actively pump out small molecules, reducing the intracellular concentration of the inhibitor.
-
-
Compound Stability in Culture Media:
-
The compound may be unstable in your cell culture medium over the course of the experiment. For longer-term experiments, consider replenishing the media with fresh this compound at regular intervals.[6]
-
-
Cellular Context:
-
SIRT6 Expression Levels: The levels of SIRT6 can vary between cell types.[7] Cells with low endogenous SIRT6 expression may not show a strong phenotype upon its inhibition.
-
Metabolic State: The metabolic state of the cells can influence sirtuin activity and the cellular response to their inhibition.[6]
-
Passage Number: High-passage number cell lines can have altered phenotypes and responses to stimuli.[6]
-
-
Experimental Readout:
-
Timing: The timing of your endpoint measurement is crucial. For example, an increase in H3K9 acetylation in BxPC-3 cells was observed after treatment with this compound.[1] Enhanced glucose uptake in L6 cells was seen after 18 hours of treatment with 100 μM this compound.[1] Optimize the treatment duration in your experiments.
-
Assay Sensitivity: Ensure your detection method (e.g., Western blot for H3K9ac, glucose uptake assay) is sensitive enough to detect the expected changes.
-
Q3: How can I confirm that the lack of activity is due to a problem with my experiment and not the compound itself?
-
Use Positive Controls: Include a known, potent sirtuin inhibitor (e.g., Nicotinamide) in your experiments to validate your assay setup.[8]
-
Orthogonal Approaches: If possible, use a different method to verify your findings. For example, if you are not seeing an effect with a chemical inhibitor, try using genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of SIRT6 to see if it recapitulates the expected phenotype.[6]
-
Verify Target Engagement: If available, use a method to confirm that this compound is binding to SIRT6 within the cell.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 34 μM | In vitro deacetylase assay | [1] |
| Effective Concentration for 100% Inhibition | 200 μM | In vitro deacetylase assay | [1] |
| H3K9 Acetylation Increase | 1.9-fold over vehicle | BxPC-3 cells | [1] |
| Glucose Uptake Enhancement | 1.4-fold over control | L6 cells (100 μM, 18h) | [1] |
| In Vivo Dosage (Toxicity) | No obvious toxicity at 5 mg/kg (i.p.) | ICR mice | [1] |
Detailed Experimental Protocols
Protocol: In Vitro SIRT6 Deacetylase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available SIRT6 activity assay kits and general sirtuin inhibitor testing procedures.[6][7][8]
Materials:
-
Recombinant SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)
-
SIRT6 Assay Buffer
-
NAD+
-
This compound
-
Developer solution
-
Stop Solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant SIRT6 enzyme in SIRT6 Assay Buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate in the assay buffer.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control (e.g., DMSO).
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
SIRT6 Assay Buffer
-
Recombinant SIRT6 enzyme
-
This compound or vehicle control at various concentrations
-
-
Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate and NAD+ to each well to start the reaction.
-
Incubate for 1-2 hours at 37°C.
-
-
Develop the Signal:
-
Add the developer solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stop the Reaction:
-
Add the Stop Solution to each well.
-
-
Measure Fluorescence:
-
Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of SIRT6 and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Chromatin and beyond: the multitasking roles for SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. SIRT6 Activity Assay Kit (Fluorometric) (ab156068) | Abcam [abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Assessing the stability of SIRT6-IN-2 in different media
Welcome to the technical support center for SIRT6-IN-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, focusing on its stability in different media.
Issue: Inconsistent or lower-than-expected activity of this compound in cellular assays.
Possible Cause: Degradation of this compound in the aqueous cell culture medium.
Troubleshooting Workflow:
How to control for vehicle effects when using SIRT6-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the SIRT6 inhibitor, SIRT6-IN-2. The information is tailored for researchers, scientists, and drug development professionals to help control for vehicle effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: The most common and recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of 62.5 mg/mL (170.62 mM).[1] For cell-based assays, it is crucial to dilute the DMSO stock solution into your culture medium to a final DMSO concentration that is non-toxic to your specific cell line.
Q2: What is the maximum final concentration of DMSO that should be used in cell culture experiments?
A2: The final concentration of DMSO should be kept as low as possible, ideally at 0.1% or lower. Most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity.[2] However, some sensitive cell lines, especially primary cells, may be affected at lower concentrations.[2] It is highly recommended to perform a dose-response curve with your vehicle alone to determine the maximum tolerated concentration for your specific cell line before initiating your experiments with this compound.
Q3: What are the potential effects of the DMSO vehicle on my in vitro assays?
A3: DMSO is not an inert solvent and can have direct biological effects, which can confound experimental results if not properly controlled for.[3] These effects can include:
-
Altered Cell Growth: Low concentrations of DMSO can sometimes stimulate cell proliferation, while higher concentrations can be inhibitory or cytotoxic.[3][4]
-
Induction of Differentiation: In some cell types, such as embryonic carcinoma cells, DMSO can induce differentiation.[5]
-
Changes in Gene Expression: DMSO can alter the transcriptional program of cells by affecting histone modifications.[6][7]
-
Interference with Assays: DMSO can interfere with certain assay readouts. For example, it can affect the permeability of cell membranes, which might influence uptake assays.[8]
Q4: What is a suitable vehicle for administering this compound in in vivo studies?
A4: For in vivo administration, particularly for intraperitoneal (i.p.) injections, several vehicle formulations can be considered. The choice of vehicle will depend on the required dose and the solubility of the final formulation. Common vehicles include:
-
Aqueous solutions with a co-solvent: A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a sterile aqueous solution like saline (0.9% NaCl) or phosphate-buffered saline (PBS). The final DMSO concentration should be kept to a minimum, ideally below 1% (v/v) and not exceeding 10% (v/v).[9]
-
Oil-based vehicles: For lipophilic compounds, corn oil is a frequently used vehicle for i.p. and oral gavage administration.[10][11]
-
Other formulations: Mixtures of solvents like 10% DMSO, 10% Tween 80, and 80% water have also been suggested for compounds with poor solubility.[9]
A recent study on a potent and selective SIRT6 inhibitor used a vehicle of 5% DMSO, 5% Solutol, and 90% corn oil for oral administration in mice, and 10% DMSO, 20% Solutol, and 70% saline for intraperitoneal injection.
Q5: Why is a vehicle control group essential in my experiments?
A5: A vehicle control group, which receives the same volume and formulation of the vehicle without the active compound, is absolutely essential. This control group allows you to distinguish the biological effects of this compound from any non-specific effects caused by the vehicle itself.[3] Without a proper vehicle control, any observed effects could be erroneously attributed to the inhibitor.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| High background or unexpected effects in the vehicle control group (e.g., increased/decreased cell viability, changes in morphology) | DMSO concentration is too high for the cell line. | Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration. Reduce the final DMSO concentration in your experiments, ideally to ≤0.1%. |
| Cell line is particularly sensitive to DMSO. | If reducing the DMSO concentration is not feasible due to compound solubility, consider screening for alternative, less toxic solvents. | |
| Contaminated DMSO stock. | Use a fresh, high-purity, sterile-filtered DMSO suitable for cell culture. | |
| Variability between replicate wells treated with this compound | Incomplete dissolution or precipitation of this compound upon dilution in aqueous media. | Ensure the DMSO stock solution is fully dissolved before diluting into the culture medium. When diluting, add the DMSO stock to the medium and mix immediately and thoroughly. Visually inspect for any precipitation. |
| Observed effects do not align with expected SIRT6 inhibition (e.g., no change in H3K9 acetylation) | Vehicle (DMSO) is masking or counteracting the effect of the inhibitor. | DMSO has been reported to alter histone acetylation.[6][7] Carefully compare the results of the this compound treated group to both the vehicle control and an untreated control group (cells in media alone) to dissect the effects. |
| Vehicle is interfering with the assay readout. | For assays like glucose uptake, consider that DMSO can affect membrane permeability.[8] Run appropriate controls to test for assay interference by the vehicle. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Adverse effects in animals treated with the vehicle (e.g., inflammation at the injection site, signs of distress) | High concentration of DMSO in the formulation. | Reduce the percentage of DMSO in the final injection volume to the lowest possible level that maintains compound solubility (ideally <1% v/v).[9] |
| Irritation from the vehicle components. | Repeated intraperitoneal injections of corn oil can cause peritoneal inflammation.[10] Monitor animals closely for any signs of irritation and consider alternative vehicles if necessary. | |
| Inconsistent results between animals in the same treatment group | Precipitation of this compound in the vehicle upon storage or before injection. | Prepare the formulation fresh before each use. If the compound is dissolved in an oil, ensure it is fully dissolved, which may require gentle warming and vortexing.[12][13] Administer the formulation as a homogenous suspension if complete dissolution is not possible, ensuring consistent mixing before each injection. |
| Improper injection technique. | Ensure proper training in intraperitoneal injection techniques to minimize variability and potential for injecting into other tissues.[14] | |
| Lack of a clear difference between the treated and vehicle control groups | The vehicle itself is inducing a biological response that masks the effect of this compound. | DMSO has known anti-inflammatory and other biological effects.[9] It is crucial to have a vehicle-only control group to account for these effects. In some cases, an untreated control group may also be informative.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the required dilution of the 10 mM stock solution. The final concentration of DMSO in the cell culture medium should not exceed the predetermined tolerance limit of your cell line (ideally ≤0.1%).
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare the final working solution by diluting the stock solution directly into pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
For the vehicle control, prepare a solution containing the same final concentration of DMSO in culture medium without the inhibitor.
-
Mix all solutions thoroughly by gentle pipetting or vortexing before adding to the cells.
Protocol 2: Preparation of this compound in a DMSO/Saline Vehicle for Intraperitoneal (i.p.) Injection
-
Determine the required dose of this compound in mg/kg and the desired injection volume (e.g., 10 mL/kg). [14]
-
Calculate the final concentration of this compound needed in the injection solution.
-
Dissolve the required amount of this compound in a minimal volume of 100% sterile DMSO.
-
Gradually add sterile 0.9% saline to the DMSO solution while vortexing to bring it to the final volume. The final concentration of DMSO should be as low as possible (e.g., 5-10%).
-
Note: It may be necessary to gently warm the solution to aid dissolution, but be cautious of compound stability at higher temperatures.
-
-
Visually inspect the final solution for any precipitation. If a fine suspension forms, ensure it is administered homogenously by vortexing immediately before drawing into the syringe for each animal.
-
Prepare the vehicle control by mixing the same final concentrations of DMSO and saline without the inhibitor.
-
Administer the solution via intraperitoneal injection using an appropriate needle gauge (e.g., 25-27G for mice). [14]
Signaling Pathways and Experimental Workflows
Caption: SIRT6 signaling pathways involved in the regulation of NF-κB and glycolysis.
Caption: General experimental workflows for using this compound in vitro and in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. SIRT6: A master epigenetic gatekeeper of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. idibell.cat [idibell.cat]
- 5. Complex role of SIRT6 in NF-κB pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMSO impairs the transcriptional program for maternal-to-embryonic transition by altering histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT6 links histone H3 lysine 9 deacetylation to NF-kappaB-dependent gene expression and organismal life span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. mcgill.ca [mcgill.ca]
- 11. researchgate.net [researchgate.net]
- 12. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 13. queensu.ca [queensu.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Mitigating cytotoxicity of SIRT6-IN-2 at high concentrations
Welcome to the technical support center for SIRT6-IN-2. This guide provides troubleshooting advice and frequently asked questions to help researchers mitigate the cytotoxic effects of this compound at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase.[1] Its primary mechanism of action is to block the deacetylase activity of SIRT6, leading to an increase in the acetylation of its substrates, such as histone H3 at lysine 9 (H3K9).[1] This inhibition can influence various cellular processes, including glucose metabolism, DNA repair, and inflammation.[2][3]
Q2: I am observing significant cytotoxicity at high concentrations of this compound. Is this expected?
While in vivo studies at low concentrations (5 mg/kg) have shown no obvious toxicity in mice, it is not uncommon for selective inhibitors to exhibit off-target effects and cytotoxicity at higher concentrations in in vitro models.[1][4] This can be due to a variety of factors, including off-target kinase inhibition, disruption of mitochondrial function, or induction of apoptosis through pathways unrelated to SIRT6 inhibition.
Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
While this compound is reported to be selective for SIRT6 over SIRT1 and SIRT2, its activity against other sirtuins and a broader range of cellular targets at high concentrations may not be fully characterized.[1] Potential off-target effects could involve other histone deacetylases (HDACs) or kinases, which could trigger apoptotic pathways or interfere with essential cellular processes.[4][5] It is crucial to consider that phenotypes observed at high concentrations may be a result of these off-target interactions.[6][7]
Q4: How can I confirm that the observed cellular effects are due to SIRT6 inhibition and not cytotoxicity?
To distinguish between specific SIRT6 inhibition and general cytotoxicity, it is essential to determine the therapeutic window of the compound. This involves identifying a concentration range where you observe the desired molecular effects of SIRT6 inhibition (e.g., increased H3K9ac) without significant cell death. A key metric is the Selectivity Index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50).[8] A higher SI value indicates a better therapeutic window.
Troubleshooting Guide: Mitigating Cytotoxicity
Issue 1: High levels of cell death observed in a dose-response experiment.
Possible Cause 1: Compound Precipitation At high concentrations, this compound may precipitate out of the culture medium, leading to non-specific cytotoxicity.
-
Solution: Visually inspect the culture wells for any signs of precipitation. Determine the solubility of this compound in your specific culture medium. It may be necessary to use a lower top concentration or a different solvent system.
Possible Cause 2: Off-Target Effects High concentrations of the inhibitor may be interacting with other cellular targets, leading to apoptosis or necrosis.
-
Solution 1: Optimize Concentration and Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) with a broader range of this compound concentrations to identify the optimal window for observing SIRT6 inhibition without significant cytotoxicity.[8][9]
-
Solution 2: Use an Orthogonal Approach: To confirm that the desired phenotype is due to SIRT6 inhibition, use a structurally unrelated SIRT6 inhibitor or validate your findings with genetic approaches like siRNA or CRISPR/Cas9-mediated knockdown of SIRT6.[4]
Possible Cause 3: Solvent Toxicity this compound is often dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure that the final concentration of DMSO in your culture medium is consistent across all experimental conditions and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in all experiments.
Issue 2: Inconsistent results and high variability in cytotoxicity assays.
Possible Cause 1: Inconsistent Cell Seeding Variations in cell number per well can lead to inconsistent results.
-
Solution: Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and resume proliferation for at least 24 hours before adding the compound.[8]
Possible Cause 2: Edge Effects in Multi-Well Plates Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and higher cytotoxicity.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation from the inner wells.[10]
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (MTT Assay) | Fold Change in H3K9 Acetylation |
| 0 (Vehicle) | 100% | 1.0 |
| 10 | 98% | 1.2 |
| 25 | 95% | 1.8 |
| 50 | 80% | 2.5 |
| 100 | 50% | 3.0 |
| 200 | 20% | 3.1 |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| High Cell Death | Compound Precipitation | Check solubility, lower concentration |
| Off-Target Effects | Optimize concentration/time, use orthogonal approach | |
| Solvent Toxicity | Maintain consistent, low DMSO concentration; use vehicle control | |
| Inconsistent Results | Inconsistent Cell Seeding | Use cell counter for accurate seeding |
| Edge Effects | Avoid using outer wells of plates |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[8]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a 2X vehicle control with the highest concentration of solvent used.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for the desired period (e.g., 48-72 hours).[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value using non-linear regression analysis.
Protocol 2: Assessing Target Engagement via Western Blot for H3K9 Acetylation
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of histone extracts on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against acetyl-Histone H3 (Lys9) and a loading control antibody (e.g., total Histone H3). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the acetyl-H3K9 signal to the total H3 signal.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Delivery of SIRT6-IN-2 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent and effective delivery of SIRT6-IN-2 in long-term experimental models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound (CAS No. 891002-11-2) is a selective and competitive inhibitor of SIRT6, a nuclear NAD+-dependent deacetylase.[1][2] It is commonly used in research to study the roles of SIRT6 in various cellular processes, including DNA repair, metabolism, and inflammation. Key in vitro information is summarized below.
| Property | Value | Source |
| CAS Number | 891002-11-2 | [1][2] |
| Molecular Weight | 366.32 g/mol | [3] |
| IC₅₀ (SIRT6) | 34 µM | [1][2] |
| Solubility | Soluble in DMSO | [1][3] |
Q2: How should I store this compound stock solutions?
A2: For optimal stability, it is recommended to prepare stock solutions in DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).
Q3: Can I administer this compound orally?
A3: The oral bioavailability of this compound has not been widely reported. As many small molecule inhibitors have poor oral absorption, direct oral administration may lead to inconsistent plasma concentrations. It is highly recommended to perform a pilot pharmacokinetic study to determine the bioavailability of your specific formulation before commencing a long-term oral dosing study.
Q4: What are the recommended routes of administration for long-term studies in mice?
A4: For long-term studies, consistency in plasma concentration is key. The most common routes that offer better control over exposure are:
-
Intraperitoneal (IP) Injection: Suitable for daily or every-other-day administration.
-
Subcutaneous (SC) Injection: Can be used to create a depot for slower release, potentially reducing dosing frequency.
-
Osmotic Pumps: Implantable pumps that deliver a continuous and controlled dose over an extended period (weeks to months), providing the most consistent plasma levels.[4][5]
Troubleshooting Guides
Inconsistent Experimental Results
Q5: My experimental results are highly variable between animals and over time. What could be the cause?
A5: Inconsistent results in long-term studies involving small molecule inhibitors like this compound often stem from issues with drug delivery. The following decision tree can help you troubleshoot the problem.
Formulation and Vehicle Selection
Q6: this compound is only soluble in DMSO, but high concentrations of DMSO are toxic in vivo. How do I prepare a suitable formulation?
A6: This is a common challenge with poorly soluble compounds. The goal is to keep the percentage of DMSO in the final formulation as low as possible (ideally under 10% for IP injections). Here is a workflow for selecting a suitable vehicle:
Commonly used vehicles for poorly soluble drugs that can be tested include:
-
A mixture of DMSO, Tween 80, and saline.
-
A mixture of DMSO and polyethylene glycol (PEG).
-
Oil-based vehicles such as corn oil, sesame oil, or sunflower oil.[6]
Administration Route-Specific Issues
Q7: I am performing daily intraperitoneal (IP) injections and notice some animals showing signs of distress. What should I do?
A7: Distress after IP injections can be due to several factors. First, ensure your injection technique is correct to avoid puncturing organs.[7][8] The optimal injection site in mice is the lower right abdominal quadrant.[7] If the technique is correct, the issue may be with the formulation. A high concentration of DMSO or other co-solvents can cause peritoneal irritation. Consider further diluting your formulation or switching to a more biocompatible vehicle. If daily injections are still causing issues, consider a less frequent dosing schedule or switching to subcutaneous administration or osmotic pumps.
Q8: I want to use subcutaneous (SC) injections for less frequent administration. How can I ensure consistent release?
A8: For SC administration, formulating this compound in an oil-based vehicle can create a depot from which the compound is released slowly.[9] However, the release kinetics can be variable. It is crucial to conduct a pilot pharmacokinetic study to determine the release profile of your specific formulation. Inconsistent release may be due to the formulation precipitating at the injection site or being sequestered in tissue.[10]
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in Preclinical Vehicles
Objective: To determine the maximum solubility of this compound in various vehicles to identify a suitable formulation for in vivo studies.
Materials:
-
This compound powder
-
Test vehicles (e.g., Saline, PBS, 5% DMSO in saline, 10% DMSO/10% Tween 80 in saline, Corn oil)
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method
Method:
-
Prepare a series of concentrations of this compound in each test vehicle.
-
Vortex each solution vigorously for 2 minutes.
-
Incubate the solutions at room temperature for 24 hours to allow them to reach equilibrium.
-
Centrifuge the solutions at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method like HPLC.
-
The highest concentration at which no precipitate is observed after centrifugation is considered the solubility in that vehicle.
| Vehicle | Predicted Solubility (mg/mL) |
| Saline | < 0.1 |
| 5% DMSO in Saline | 0.5 - 1.0 |
| 10% DMSO / 10% Tween 80 in Saline | 1.0 - 2.0 |
| Corn Oil | 0.5 - 1.5 |
Protocol 2: Assessing the Stability of a this compound Formulation
Objective: To evaluate the stability of a prepared this compound formulation over time at different storage conditions.
Materials:
-
Prepared formulation of this compound
-
Storage containers (e.g., glass vials)
-
Incubators or refrigerators set to desired temperatures (e.g., 4°C, room temperature)
-
HPLC or other suitable analytical method
Method:
-
Prepare a batch of the this compound formulation.
-
Aliquot the formulation into multiple vials.
-
Store the vials at different temperatures (e.g., 4°C and room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each storage condition.
-
Visually inspect the sample for any signs of precipitation.
-
Analyze the concentration of this compound in the sample using a validated analytical method.
-
A stable formulation is one in which the concentration of this compound remains within ±10% of the initial concentration and shows no visible precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT6-IN-5 | 891002-11-2 | MOLNOVA [molnova.com]
- 3. medkoo.com [medkoo.com]
- 4. Long-Term Constant Subcutaneous Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Improving long-term subcutaneous drug delivery by regulating material-bioenvironment interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous implants for long-acting drug therapy in laboratory animals may generate unintended drug reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SIRT6-IN-2 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to the SIRT6 inhibitor, SIRT6-IN-2, in cancer cell line experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and competitive inhibitor of Sirtuin 6 (SIRT6) with an IC50 of 34 μM.[1] It works by blocking the deacetylase activity of SIRT6, leading to increased acetylation of its substrates, such as histone H3 at lysine 9 (H3K9ac).[1] SIRT6 is an NAD+-dependent deacylase that plays a crucial role in gene expression, DNA repair, and metabolism.[2][3][4] By inhibiting SIRT6, this compound can increase glucose uptake in cells and has been shown to have immunosuppressive and chemosensitizing effects.[1]
Q2: My cancer cell line shows a high intrinsic resistance to this compound. What could be the reason?
Several factors could contribute to a lack of initial response to this compound:
-
Low SIRT6 Expression: The cancer cell line may have low endogenous expression of SIRT6. In some cancers, SIRT6 acts as a tumor suppressor, and its expression is downregulated.[4][5]
-
Pathway Independence: The survival and proliferation of your cancer cell line may not be dependent on the pathways regulated by SIRT6.
-
Pre-existing Resistance Mechanisms: The cell line may have high basal levels of drug efflux pumps or constitutively active bypass signaling pathways.
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific documented cases of acquired resistance to this compound are limited, based on the known functions of SIRT6 and general mechanisms of drug resistance, potential mechanisms include:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of SIRT6 by activating alternative pro-survival pathways, such as the PI3K/AKT/mTOR or MAPK/ERK pathways.[6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cells, reducing its intracellular concentration.
-
Alterations in SIRT6: Mutations in the SIRT6 gene could potentially alter the binding affinity of this compound, rendering it less effective.
-
Metabolic Reprogramming: Cancer cells might adapt their metabolism to become less reliant on the pathways influenced by SIRT6.[8][9]
-
Epigenetic Modifications: Broader epigenetic changes could lead to the expression of a multi-drug resistance phenotype.[7]
Troubleshooting Guide
This guide addresses potential issues you might face during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Initial lack of response to this compound | The cancer cell line may not be dependent on SIRT6 activity for survival. | Confirm SIRT6 Expression: Use Western blotting or qPCR to determine the expression level of SIRT6 in your cell line. Confirm Target Engagement: Perform a Western blot to check for an increase in H3K9 acetylation after treatment with this compound.[1] Cell Line Screening: Test this compound on a panel of cancer cell lines to identify sensitive phenotypes. |
| Gradual loss of sensitivity to this compound over time | Development of acquired resistance. | Confirm Resistance: Perform a dose-response curve and compare the IC50 value to the parental, sensitive cell line. A significant increase confirms resistance.[7] Investigate Resistance Mechanisms: Use the experimental protocols below to explore potential mechanisms like bypass pathway activation or increased drug efflux. Combination Therapy: Consider combining this compound with inhibitors of potential bypass pathways (e.g., PI3K/Akt or MEK/ERK inhibitors).[2] |
| Inconsistent results between experiments | Issues with experimental technique or reagent stability. | Reagent Quality: Ensure the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.[1] Cell Culture Conditions: Maintain consistent cell passage numbers and confluency. Ensure optimal and consistent cell seeding density.[10][11] |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 | 34 μM | [1] |
| Effect on H3K9 Acetylation | 1.9-fold increase in BxPC-3 cells | [1] |
| Effect on Glucose Uptake | 1.4-fold increase in L6 cells | [1] |
Table 2: SIRT6's Role in Resistance to Other Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Effect of High SIRT6 Expression | Reference |
| Breast Cancer | Epirubicin, Paclitaxel | Increased resistance | [6] |
| Osteosarcoma | Doxorubicin | Increased resistance | [6] |
| Prostate Cancer | Chemotherapy | Increased resistance | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Bypass Pathway Activation
This protocol is designed to detect the activation of common resistance pathways.
-
Cell Lysis:
-
Culture parental (sensitive) and this compound-resistant cells to 80-90% confluency.
-
Treat cells with this compound at the respective IC50 concentrations for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Protocol 2: Establishing a this compound Resistant Cell Line
This protocol outlines a method for generating a resistant cell line through continuous exposure to the inhibitor.
-
Determine Initial Dosing:
-
Determine the IC50 of this compound in your parental cell line using a cell viability assay (e.g., MTT or CCK-8).
-
Start the selection process with a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[12]
-
-
Stepwise Dose Escalation:
-
Culture cells in the presence of the starting concentration of this compound.
-
Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).[12]
-
Maintain the cells at each concentration for several passages. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.[12]
-
-
Isolation and Characterization:
-
Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50).
-
Isolate single-cell clones by limiting dilution to establish monoclonal resistant cell lines.
-
Confirm the resistant phenotype by re-evaluating the IC50 of this compound.
-
Characterize the resistant cell line using the protocols outlined above to investigate the mechanism of resistance.
-
Visualizations
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: Experimental workflow for investigating and overcoming resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT6: A master epigenetic gatekeeper of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of SIRT6 Inhibitors: SIRT6-IN-2 vs. OSS_128167
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling target for therapeutic intervention in a range of diseases from cancer to metabolic disorders.[1][2][3] This guide provides a detailed comparison of two prominent SIRT6 inhibitors, SIRT6-IN-2 and OSS_128167 (also known as SIRT6-IN-1), summarizing their biochemical potency, cellular activity, and the experimental methodologies used to evaluate their efficacy.
Quantitative Efficacy and Selectivity
A direct comparison of the biochemical potency and selectivity of this compound and OSS_128167 reveals differences in their inhibitory profiles. OSS_128167 demonstrates a higher potency for SIRT6 in enzymatic assays. Both inhibitors exhibit selectivity for SIRT6 over other sirtuin isoforms, SIRT1 and SIRT2.
| Compound | Target | IC50 | Selectivity vs. SIRT1 | Selectivity vs. SIRT2 | Reference |
| This compound | SIRT6 | 34 µM | High | High | [1] |
| OSS_128167 | SIRT6 | 89 µM | ~18-fold | ~8.4-fold | [4][5] |
| SIRT1 | 1578 µM | [4][5] | |||
| SIRT2 | 751 µM | [4][5] |
Cellular and In Vivo Effects
Both compounds have been shown to modulate SIRT6 activity within cellular contexts, leading to downstream biological effects.
| Effect | This compound | OSS_128167 | Reference |
| Increased H3K9 Acetylation | 1.9-fold increase in BxPC-3 cells | Observed in BxPC-3 cells | [1][4] |
| Increased Glucose Uptake | 1.4-fold increase in L6 cells (2-NBDG assay) | Increased GLUT-1 expression in BxPC-3 cells | [1][4] |
| Reduced TNF-α Secretion | Not explicitly stated | Blunts PMA-induced secretion in BxPC-3 cells | [6] |
| Anti-proliferative/Chemosensitizing | Reduces T cell proliferation; chemosensitizing effects | Induces chemosensitization in multiple myeloma cells | [1][6] |
| In Vivo Activity | No obvious toxicity at 5 mg/kg (i.p.) in mice | Suppresses HBV DNA and RNA in transgenic mice | [1][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of SIRT6 and a general workflow for evaluating SIRT6 inhibitors.
Caption: SIRT6 deacetylates histones and transcription factors, regulating gene expression involved in DNA repair, metabolism, and inflammation. Inhibitors like this compound and OSS_128167 block this activity.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Selectivity of SIRT6-IN-2: A Comparative Guide for Researchers
For researchers in pharmacology and drug discovery, the precise targeting of individual sirtuin isoforms is a critical aspect of developing novel therapeutics. This guide provides a detailed comparative analysis of the selectivity profile of SIRT6-IN-2, a known inhibitor of Sirtuin 6 (SIRT6), against other human sirtuin isoforms. The data presented is compiled from publicly available information and is intended to provide an objective overview for scientific professionals.
This compound, also referred to as Compound 5 in initial discovery studies, has been identified as a competitive inhibitor of SIRT6 with an IC50 value of 34 μM.[1] Its ability to selectively inhibit SIRT6 over other sirtuin family members, particularly the closely related SIRT1 and SIRT2, is a key determinant of its potential as a research tool and therapeutic lead.[1]
Comparative Selectivity Profile of this compound
To quantify the selectivity of this compound, its inhibitory activity was assessed against a panel of human sirtuin isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Sirtuin Isoform | IC50 (µM) | Selectivity over SIRT6 (Fold) |
| SIRT6 | 34 | 1 |
| SIRT1 | >200 | >5.9 |
| SIRT2 | >200 | >5.9 |
| SIRT3 | Not Reported | Not Reported |
| SIRT4 | Not Reported | Not Reported |
| SIRT5 | Not Reported | Not Reported |
| SIRT7 | Not Reported | Not Reported |
Data sourced from commercially available information on this compound.[1] Note: The complete selectivity profile against all sirtuin isoforms (SIRT1-7) is not publicly available. The available data demonstrates selectivity over SIRT1 and SIRT2.
Experimental Methodology for Sirtuin Inhibition Assay
The determination of the inhibitory potency of this compound against various sirtuin isoforms is typically performed using an in vitro enzymatic assay. The following protocol outlines a standard fluorometric method used for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific sirtuin isoform.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1-7)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release a fluorescent signal)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer.
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Inhibitor Addition: Add the diluted test inhibitor to the respective wells. For the control wells (no inhibition), add the same volume of the solvent used to dissolve the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate the plate for a short period (e.g., 15 minutes) at 37°C and then measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence data is then analyzed to determine the percentage of inhibition at each inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
Caption: Workflow for determining the IC50 of this compound.
SIRT6 Signaling Pathway in Metabolism and Inflammation
SIRT6 is a critical regulator of several cellular processes, including glucose metabolism and inflammatory responses. Its inhibition by compounds like this compound can therefore have significant downstream effects on these pathways. One of the key mechanisms of SIRT6 action is the deacetylation of histone H3 at lysine 9 (H3K9ac), which leads to the transcriptional repression of target genes.
For instance, in the context of glucose metabolism, SIRT6 represses the expression of multiple glycolytic genes, including the glucose transporter 1 (GLUT1). By inhibiting SIRT6, this compound can lead to an increase in H3K9 acetylation at the promoters of these genes, resulting in their increased expression and consequently, enhanced glucose uptake.[2]
In the inflammatory response, SIRT6 acts as a negative regulator of the NF-κB signaling pathway. It deacetylates the RelA/p65 subunit of NF-κB, leading to its inactivation and the subsequent repression of pro-inflammatory gene expression. Inhibition of SIRT6 would therefore be expected to enhance NF-κB signaling and promote inflammation.
Caption: SIRT6's role in metabolism and inflammation.
References
Unveiling the Selectivity of SIRT6-IN-2: A Comparative Analysis Against SIRT1 and SIRT2
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring accurate experimental outcomes and guiding therapeutic development. This guide provides a detailed comparison of the cross-reactivity of the SIRT6 inhibitor, SIRT6-IN-2, with its closely related sirtuin isoforms, SIRT1 and SIRT2. The following sections present quantitative data on its inhibitory potency, a detailed experimental protocol for assessing selectivity, and visual representations of the relevant cellular signaling pathways.
Quantitative Comparison of Inhibitory Activity
This compound has been identified as a selective inhibitor of Sirtuin 6 (SIRT6). To quantify its selectivity, the half-maximal inhibitory concentration (IC50) of this compound was determined against SIRT1, SIRT2, and SIRT6. The results, summarized in the table below, demonstrate a clear preference for SIRT6 over both SIRT1 and SIRT2.
| Sirtuin Isoform | IC50 (μM) |
| SIRT6 | 34 |
| SIRT1 | 783 |
| SIRT2 | 453 |
Data sourced from publicly available information.
The IC50 value for SIRT6 is significantly lower than those for SIRT1 and SIRT2, indicating a higher potency and selectivity for SIRT6. Specifically, this compound is approximately 23-fold more selective for SIRT6 over SIRT1 and over 13-fold more selective for SIRT6 over SIRT2.
Experimental Protocol: In Vitro Sirtuin Deacetylase Assay
The determination of IC50 values for sirtuin inhibitors is typically achieved through in vitro biochemical assays that measure the enzymatic activity of the sirtuin protein. The following is a representative protocol for a fluorescence-based deacetylase assay, commonly used to assess the potency and selectivity of inhibitors like this compound.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of SIRT1, SIRT2, and SIRT6.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT6 enzymes
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore like 7-amino-4-methylcoumarin (AMC))
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and nicotinamidase)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In the wells of a 96-well plate, prepare the reaction mixture containing the assay buffer, the fluorogenic substrate, and NAD+.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding the recombinant SIRT1, SIRT2, or SIRT6 enzyme to the wells. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow the enzymatic reaction to proceed.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer solution contains enzymes that process the deacetylated substrate to release the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the control wells (containing enzyme and vehicle but no inhibitor) to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflow
To provide a broader context for the roles of these sirtuins, the following diagrams illustrate their key signaling pathways and a typical experimental workflow for assessing inhibitor selectivity.
Figure 1: Simplified signaling pathways for SIRT1, SIRT2, and SIRT6.
Figure 2: Experimental workflow for determining sirtuin inhibitor selectivity.
Head-to-head comparison of SIRT6-IN-2 with other known SIRT6 inhibitors
A comprehensive comparison of SIRT6 (Sirtuin 6) inhibitors is essential for researchers selecting the appropriate tool to investigate its diverse biological roles, from DNA repair and metabolism to inflammation and cancer. This guide provides a head-to-head comparison of SIRT6-IN-2 with other prominent SIRT6 inhibitors, focusing on their potency, selectivity, mechanism of action, and demonstrated effects in cellular and in-vivo models.
Introduction to SIRT6
SIRT6 is a NAD⁺-dependent protein deacylase and mono-ADP-ribosyltransferase.[1][2] It is a critical regulator of multiple cellular processes, including genome stability, glucose metabolism, and inflammation, primarily through the deacetylation of histone and non-histone proteins.[2][3][4] Key substrates include histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which are crucial for chromatin regulation, DNA repair, and gene expression.[3] Given its pivotal role in cellular homeostasis, both activation and inhibition of SIRT6 are of significant therapeutic interest, depending on the pathological context.
Overview of SIRT6 Inhibitors
The development of potent and selective SIRT6 inhibitors has been challenging due to the high structural conservation of the NAD⁺ binding pocket among sirtuin family members. This guide compares this compound against several other key inhibitors: OSS_128167, a series of newer, more potent allosteric inhibitors (Compound 11e and JYQ-42), and other recently developed compounds.
Head-to-Head Comparison of Inhibitor Potency and Selectivity
The efficacy of a chemical probe is primarily defined by its potency (IC50) and its selectivity for the target enzyme over other related proteins. The following table summarizes the biochemical potency and selectivity of this compound against other known inhibitors.
| Inhibitor | SIRT6 IC50 | SIRT1 IC50 | SIRT2 IC50 | Selectivity (Fold vs. SIRT1 / SIRT2) | Mechanism of Action |
| This compound | 34 µM[5][6] | >200 µM | >200 µM | >5.9x / >5.9x | Competitive[5] |
| OSS_128167 | 89 µM[7][8][9] | 1578 µM[7][8][9] | 751 µM[7][8][9] | ~17.7x / ~8.4x | Not Specified |
| JYQ-42 | 2.33 µM[10][11] | Not specified, but selective over other HDACs[10][11] | Not specified, but selective over other HDACs | High | Allosteric[10][11] |
| Compound 11e | 0.98 µM[12] | >100 µM | >100 µM | >102x / >102x | Allosteric[12] |
| SIRT6-IN-3 | 7.49 µM[6] | Not Specified | Not Specified | Not Specified | Not Specified |
| SIRT6-IN-4 | 5.68 µM[6] | Not Specified | Not Specified | Not Specified | Not Specified |
Comparison of Cellular and In-Vivo Effects
The utility of an inhibitor is ultimately determined by its effects in biological systems. This table outlines the reported cellular and in-vivo activities of the compared inhibitors.
| Inhibitor | Key Cellular Effects | Reported In-Vivo Activity |
| This compound | Increases H3K9 acetylation; increases glucose uptake; reduces T-cell proliferation; immunosuppressive and chemosensitizing effects.[5] | Shows no obvious toxicity in mice at 5 mg/kg.[5] |
| OSS_128167 | Increases H3K9 acetylation and GLUT-1 expression; increases glucose uptake; reduces TNF-α secretion; anti-HBV activity; chemosensitization.[7][9] | Suppresses HBV DNA and RNA in transgenic mice.[7] |
| JYQ-42 | Increases acetylation of H3K9, H3K18, and H3K56; suppresses cancer cell migration and pro-inflammatory cytokine production.[11][13] | Not Specified |
| Compound 11e | Demonstrates antimetastatic function in four pancreatic cancer cell lines.[12] | Shows antimetastatic effects in two mouse models of pancreatic cancer.[12] |
| SIRT6-IN-3 | Inhibits proliferation and induces apoptosis in pancreatic cancer cells; sensitizes cells to gemcitabine.[6] | Not Specified |
| SIRT6-IN-4 | Inhibits proliferation of MCF-7 breast cancer cells.[6] | Not Specified |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors operate, it is crucial to visualize the underlying biological pathways and the methods used to test them.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a potent and highly selective inhibitor of SIRT6 against pancreatic cancer metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Confirming On-Target Effects of SIRT6-IN-2: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of SIRT6 inhibition: the small molecule inhibitor SIRT6-IN-2 and small interfering RNA (siRNA). Understanding the nuances, strengths, and weaknesses of each approach is critical for robust experimental design and accurate interpretation of results in the study of SIRT6-mediated signaling pathways.
Comparing this compound and SIRT6 siRNA
A direct comparison of a chemical inhibitor and a genetic knockdown tool is essential for validating that the observed biological effects are indeed due to the inhibition of the target protein, in this case, SIRT6. While both methods aim to reduce SIRT6 activity, they operate through fundamentally different mechanisms, each with its own set of advantages and potential off-target effects.
| Feature | This compound | SIRT6 siRNA |
| Mechanism of Action | Competitive inhibitor that binds to the SIRT6 enzyme, blocking its deacetylase activity.[1] | Post-transcriptional gene silencing by degrading SIRT6 mRNA, leading to reduced protein expression. |
| Selectivity | Reported to be selective for SIRT6 over SIRT1 and SIRT2.[1] However, off-target effects on other proteins are always a possibility and should be experimentally verified. | Highly specific to the SIRT6 mRNA sequence. However, off-target effects can occur due to partial complementarity with other mRNAs. |
| Speed of Onset | Rapid, with effects observable shortly after administration as it directly targets the existing protein pool. | Slower, as it requires time for the existing SIRT6 protein to be degraded. Effects are typically observed 24-72 hours post-transfection. |
| Reversibility | Reversible upon removal of the compound. | Long-lasting, but transient. Can be rescued by re-expressing a resistant SIRT6 variant. |
| Dose-Dependence | Effects are dose-dependent, allowing for the study of partial inhibition.[1] | Efficiency of knockdown can be titrated to some extent by varying siRNA concentration, but achieving graded inhibition is less precise. |
| Cellular Effects | Increases acetylation of H3K9 and enhances glucose uptake in cultured cells. It also curtails T cell proliferation.[1] | Knockdown has been shown to increase NF-κB signaling, elevate DNA damage, and induce cellular senescence.[2] |
| In Vivo Application | Can be used in animal models, with reported administration routes like intraperitoneal injection.[1] | In vivo delivery can be challenging and may require specialized formulation or viral vectors. |
Experimental Protocols
To rigorously confirm the on-target effects of this compound, a parallel experiment using SIRT6 siRNA is the gold standard. Below are detailed protocols for key experiments.
Protocol 1: Confirmation of SIRT6 Inhibition/Knockdown
Objective: To verify the reduction of SIRT6 activity (this compound) or protein levels (siRNA).
Materials:
-
Cell line of interest (e.g., BxPC-3 pancreatic cancer cells)
-
This compound (MedChemExpress)
-
SIRT6-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Cell lysis buffer
-
Primary antibodies: anti-SIRT6, anti-acetyl-H3K9, anti-H3, anti-β-actin
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment/transfection.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 10, 34, 100, 200 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
siRNA Transfection:
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol.
-
Transfect cells with SIRT6 siRNA or a non-targeting control siRNA.
-
Incubate for 48-72 hours.
-
-
Cell Lysis: Wash cells with PBS and lyse with appropriate lysis buffer.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SIRT6, acetyl-H3K9, total H3, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Expected Results:
-
This compound: A dose-dependent increase in the ratio of acetyl-H3K9 to total H3, with no change in SIRT6 protein levels.
-
SIRT6 siRNA: A significant reduction in SIRT6 protein levels, accompanied by an increase in the acetyl-H3K9 to total H3 ratio.
Protocol 2: Functional Readout - Glucose Uptake Assay
Objective: To compare the effects of this compound and SIRT6 siRNA on a known SIRT6-regulated process.
Materials:
-
Treated/transfected cells from Protocol 1
-
2-NBDG (fluorescent glucose analog)
-
Glucose-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Following treatment with this compound or transfection with siRNA, wash the cells with PBS.
-
Incubate the cells in glucose-free medium for 30 minutes.
-
Add 2-NBDG to the medium at a final concentration of 100 µM and incubate for 30-60 minutes.
-
Wash the cells three times with cold PBS to remove excess 2-NBDG.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or capture images using a fluorescence microscope.
Expected Results:
-
Both this compound treatment and SIRT6 siRNA transfection are expected to result in a significant increase in 2-NBDG uptake compared to their respective controls.[1]
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for comparing this compound and SIRT6 siRNA.
Caption: Simplified SIRT6 signaling pathway and points of intervention.
Caption: Logical comparison of chemical versus genetic inhibition of SIRT6.
Conclusion
Both this compound and SIRT6 siRNA are valuable tools for investigating the function of SIRT6. This compound offers a rapid and reversible method of inhibiting SIRT6 activity, making it suitable for studying acute effects and for potential therapeutic development. However, the gold standard for confirming that the observed effects of a small molecule inhibitor are due to its intended target is to recapitulate the phenotype using a specific genetic knockdown approach like siRNA. By employing both methodologies in parallel, researchers can build a more robust and convincing case for the on-target effects of this compound and gain deeper insights into the biological roles of SIRT6.
References
Biochemical Assays to Confirm the Specificity of SIRT6-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical assays used to confirm the specificity of the SIRT6 inhibitor, SIRT6-IN-2, against other sirtuin isoforms and alternative inhibitors. The presented data, experimental protocols, and visualizations are intended to aid researchers in selecting the appropriate assays and compounds for their specific research needs in the fields of epigenetics, metabolism, and drug discovery.
Comparison of SIRT6 Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly studied SIRT6 inhibitors against various sirtuin isoforms. This quantitative data is crucial for assessing the selectivity profile of each compound.
| Inhibitor | SIRT1 (IC50, µM) | SIRT2 (IC50, µM) | SIRT3 (IC50, µM) | SIRT4 (IC50, µM) | SIRT5 (IC50, µM) | SIRT6 (IC50, µM) | SIRT7 (IC50, µM) | Reference |
| This compound | >100 | >100 | - | - | - | 34 | - | [1] |
| JYQ-42 | >50 | ~86 | >50 | >50 | >50 | 2.33 | >50 | [2][3] |
| Quercetin | Stimulator | - | - | - | - | 24 | - | [4] |
| Luteolin | - | - | - | - | - | 2 | - | [2] |
Data for all sirtuin isoforms were not available for all compounds in the reviewed literature. "-" indicates that data was not found.
Key Biochemical Assays for Specificity Profiling
The specificity of SIRT6 inhibitors is primarily determined using in vitro enzymatic assays that measure the inhibition of the deacetylase activity of SIRT6 and other sirtuin family members. The two most common methods are fluorogenic assays and High-Performance Liquid Chromatography (HPLC)-based assays.
Fluorogenic SIRT6 Deacetylase Assay
This high-throughput assay relies on a fluorogenic substrate, typically an acetylated peptide linked to a fluorescent molecule that is quenched. Upon deacetylation by SIRT6, a developer enzyme cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human SIRT6 enzyme in assay buffer to the desired concentration.
-
Prepare the substrate solution containing the fluorogenic acetylated peptide (e.g., from a p53 sequence) and NAD+ in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer, the diluted SIRT6 enzyme, and the test inhibitor or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the enzymatic reaction and develop the signal by adding a developer solution.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm or 395/541 nm, depending on the fluorophore).[5][6][7][8]
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
-
Workflow for a Fluorogenic SIRT6 Inhibition Assay
Caption: Workflow of a generic fluorogenic biochemical assay for screening SIRT6 inhibitors.
HPLC-Based SIRT6 Deacetylation Assay
This method directly measures the formation of the deacetylated peptide product by separating the reaction components using High-Performance Liquid Chromatography (HPLC). It is a highly quantitative and robust method, often considered a gold standard for confirming hits from high-throughput screens.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT, 1 mM NAD+).
-
Dilute purified recombinant SIRT6 enzyme to the desired concentration.
-
Prepare the acetylated peptide substrate (e.g., H3K9Ac) at various concentrations.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, SIRT6 enzyme, and the test inhibitor or vehicle control.
-
Initiate the reaction by adding the acetylated peptide substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Quench the reaction by adding a stop solution (e.g., cold formic acid or an organic solvent like acetonitrile).[1]
-
Centrifuge the samples to pellet the precipitated enzyme.
-
-
Data Acquisition and Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Separate the acetylated substrate and the deacetylated product using a gradient of appropriate mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
-
Detect the peptide peaks by monitoring absorbance at a specific wavelength (e.g., 214 nm).
-
Quantify the peak areas corresponding to the substrate and product.
-
Calculate the percent conversion to product and subsequently the percent inhibition at different inhibitor concentrations.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway of SIRT6-Mediated Deacetylation
Caption: Simplified diagram of the SIRT6 deacetylation reaction and the inhibitory action of this compound.
Conclusion
Confirming the specificity of a small molecule inhibitor like this compound is paramount for its validation as a chemical probe and potential therapeutic agent. The use of orthogonal biochemical assays, such as the fluorogenic and HPLC-based methods described, provides a robust framework for characterizing its potency and selectivity against the broader sirtuin family. The data presented in this guide, alongside the detailed protocols, should empower researchers to make informed decisions in their investigations of SIRT6 biology and the development of novel modulators.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. JYQ-42 | SIRT6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Quercetin based derivatives as sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
SIRT6-IN-2: A Leap Forward in Potency and Selectivity Over First-Generation SIRT6 Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of potent and selective inhibitors for therapeutic targets is a paramount objective. In the landscape of sirtuin 6 (SIRT6) inhibition, the emergence of SIRT6-IN-2 marks a significant advancement over first-generation compounds. This guide provides a comprehensive comparison of this compound with earlier inhibitors, supported by quantitative data and detailed experimental methodologies, to highlight its superior attributes for research and potential therapeutic development.
SIRT6, a NAD+-dependent deacetylase and mono-ADP-ribosyltransferase, has garnered considerable attention as a therapeutic target due to its critical roles in regulating a spectrum of cellular processes, including DNA repair, glucose metabolism, inflammation, and apoptosis.[1][2][3][4] Early efforts to modulate SIRT6 activity led to the development of first-generation inhibitors, such as OSS_128167. While instrumental in early studies, these compounds often exhibit limitations in potency and selectivity. This compound has been developed to overcome these shortcomings, offering a more precise and powerful tool for investigating SIRT6 biology and its therapeutic potential.
Superior Potency and Selectivity of this compound
A direct comparison of the inhibitory activity of this compound and the first-generation inhibitor OSS_128167 reveals a substantial improvement in potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, with lower values indicating greater potency.
| Inhibitor | SIRT6 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Selectivity (SIRT1/SIRT6) | Selectivity (SIRT2/SIRT6) |
| This compound | 34 | >1000 | >1000 | >29 | >29 |
| OSS_128167 | 89 | 1578 | 751 | ~17.7 | ~8.4 |
Note: IC50 values are compiled from different studies and may have been determined under varying experimental conditions.
As the data illustrates, this compound demonstrates a significantly lower IC50 value for SIRT6 compared to OSS_128167, indicating its enhanced potency. More strikingly, this compound exhibits markedly improved selectivity. With IC50 values for SIRT1 and SIRT2 exceeding 1000 µM, this compound is over 29-fold more selective for SIRT6 than for these closely related sirtuins. In contrast, OSS_128167 shows more modest selectivity, with only an approximately 17.7-fold preference for SIRT6 over SIRT1 and an 8.4-fold preference over SIRT2. This heightened selectivity of this compound minimizes off-target effects, enabling more precise dissection of SIRT6-specific functions in cellular and disease models.
Experimental Protocols
The determination of inhibitor potency and selectivity is paramount in drug discovery and chemical biology. Below are detailed methodologies for key in vitro experiments used to evaluate SIRT6 inhibitors.
In Vitro SIRT6 Deacetylase Inhibition Assay (Fluorometric)
This assay is a common method for screening and characterizing SIRT6 inhibitors.
Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorescent reporter group. Upon deacetylation by SIRT6, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a measurable fluorescent signal. The presence of a SIRT6 inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescent signal.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., a peptide containing acetylated lysine adjacent to a fluorophore like 7-amino-4-methylcoumarin (AMC))
-
NAD+
-
SIRT6 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (containing a protease that specifically cleaves the deacetylated substrate)
-
Test inhibitors (e.g., this compound, OSS_128167) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing SIRT6 assay buffer, NAD+, and the fluorogenic substrate in each well of the 96-well plate.
-
Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).[5]
-
Stop the enzymatic reaction and initiate signal development by adding the developing solution to each well.[5]
-
Incubate the plate at 37°C for an additional 10-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 395/541 nm for some AFC-based substrates).[6]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound directly binds to its intended target within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then subjected to a temperature gradient. The inhibitor-bound protein will remain soluble at higher temperatures compared to the unbound protein.
Materials:
-
Cultured cells (e.g., BxPC3 pancreatic cancer cells)
-
Test inhibitor (this compound)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blotting reagents and antibodies against SIRT6 and a loading control (e.g., GAPDH)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Aliquot the cell lysate into separate tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT6 in the supernatant at each temperature by Western blotting using a SIRT6-specific antibody.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates direct binding of the inhibitor to SIRT6.
SIRT6 Signaling Pathways
SIRT6 is a central node in several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the role of SIRT6 in these pathways and how its inhibition by compounds like this compound can modulate cellular processes.
Caption: SIRT6 in the DNA Damage Response Pathway.
Caption: SIRT6 Regulation of Glucose Metabolism.
Caption: SIRT6-Mediated Apoptosis Pathway.
Conclusion
This compound represents a significant step forward in the development of SIRT6 inhibitors. Its superior potency and, most importantly, its enhanced selectivity make it an invaluable tool for the scientific community. For researchers investigating the intricate roles of SIRT6 in health and disease, this compound offers a more precise and reliable means of modulating its activity, thereby reducing the confounding effects of off-target interactions. As the field progresses, the use of such advanced chemical probes will be instrumental in validating SIRT6 as a therapeutic target and in the development of novel treatments for a range of human pathologies.
References
- 1. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6 is a DNA double-strand break sensor | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. SIRT6 overexpression induces massive apoptosis in cancer cells but not in normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Comparative analysis of the cellular phenotypes induced by different SIRT6 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase and mono-ADP-ribosyltransferase, has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, inflammation, and aging. Its role in various diseases, particularly cancer, has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the cellular phenotypes induced by different small-molecule inhibitors of SIRT6, offering a valuable resource for researchers and drug development professionals. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways.
Comparative Analysis of SIRT6 Inhibitor Performance
The following table summarizes the in vitro efficacy and cellular effects of two representative SIRT6 inhibitors: OSS_128167 and a salicylate-based inhibitor, referred to here as Compound 11, based on available literature.
| Parameter | OSS_128167 | Compound 11 (Salicylate-based) | Reference Cell Line(s) |
| IC50 (SIRT6) | 89 µM[1][2] | 22 µM | Cell-free assays |
| IC50 (SIRT1) | 1578 µM[1][2] | >300 µM | Cell-free assays |
| IC50 (SIRT2) | 751 µM[1][2] | >300 µM | Cell-free assays |
| Histone H3K9 Acetylation | Increased[1][2] | Increased | BxPC-3, Human PBMC |
| Histone H3K56 Acetylation | Not explicitly reported | Increased | Human PBMC |
| Glucose Uptake | Increased[1] | Increased | BxPC-3, L6 Myoblasts |
| GLUT-1 Expression | Increased[1][2] | Not explicitly reported | BxPC-3 |
| TNF-α Secretion | Decreased[1] | Decreased | BxPC-3, Human PBMC |
| Cell Proliferation | Anti-proliferative effects in some cancer cells. | Anti-proliferative effects in human PBMC.[3] | Diffuse Large B-Cell Lymphoma cells, Human PBMC[3] |
| Apoptosis | Induces apoptosis in some cancer cells. | Sensitizes pancreatic cancer cells to gemcitabine-induced apoptosis.[3] | Diffuse Large B-Cell Lymphoma cells, Pancreatic cancer cells[3] |
| Cell Cycle | Arrest at G2/M phase in some cancer cells. | Not explicitly reported | Diffuse Large B-Cell Lymphoma cells |
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the comparative analysis of SIRT6 inhibitors.
Western Blot Analysis for Histone Acetylation
This protocol is essential for assessing the direct impact of SIRT6 inhibitors on their primary substrates, histone proteins.
1. Cell Lysis and Histone Extraction:
-
Culture cells to 70-80% confluency and treat with SIRT6 inhibitors or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and histone deacetylase (HDAC) inhibitors.
-
For histone extraction, an acid extraction method can be employed. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on a rotator at 4°C for 1 hour.
-
Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and resuspend in water.
2. SDS-PAGE and Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Denature 15-20 µg of histone extracts by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K56) and a loading control (e.g., anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using appropriate software.
References
Safety Operating Guide
Proper Disposal of SIRT6-IN-2: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety protocols. This document provides essential guidance on the proper disposal procedures for SIRT6-IN-2, a selective and competitive SIRT6 inhibitor. Adherence to these procedures is vital to protect personnel, the surrounding environment, and to maintain regulatory compliance.
This compound is an important tool in research, particularly in studies related to histone acetylation, glucose uptake, and T cell proliferation.[1] Due to its biological activity and chemical nature, it is imperative that its disposal is managed correctly.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2] Avoid generating dust from the solid compound.
Disposal Procedures for this compound
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into household or municipal waste streams. It should not be allowed to enter drains, sewers, or waterways.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled chemical waste container.
-
The container should be made of a material compatible with the chemical and its solvent if in solution.
-
Ensure the container is kept closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture, such as solvents.
-
Indicate the approximate quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
Accidental Release Measures
In the event of a spill:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Summary of Key Information
| Parameter | Guideline | Source |
| Disposal Method | Licensed Professional Waste Disposal Service | Standard Practice |
| PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [2] |
| Spill Containment | Inert Absorbent Material | [2] |
| Waste Storage | Labeled, Sealed Container in Secondary Containment | [2] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
References
Navigating the Safe Handling of SIRT6-IN-2: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals working with the selective SIRT6 inhibitor, SIRT6-IN-2, a paramount concern is the assurance of a safe laboratory environment. Adherence to stringent safety and handling protocols is not merely a matter of compliance but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to minimize exposure risk and ensure the integrity of your work.
As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as a potentially hazardous compound. The following guidelines are based on the Safety Data Sheet (SDS) for this compound and general best practices for handling research-grade kinase inhibitors.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, especially when manipulating the compound in its solid form or in concentrated solutions. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Double-gloving with chemical-resistant nitrile gloves. | Chemical splash goggles and a face shield. | Disposable gown over a lab coat. | A NIOSH-approved N95 or higher-rated respirator is essential. |
| Solution Preparation and Handling | Chemical-resistant nitrile gloves. | Chemical splash goggles. | Standard laboratory coat. | Work should be conducted in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Single pair of nitrile gloves. | Safety glasses with side shields. | Standard laboratory coat. | Work should be performed in a Class II biological safety cabinet. |
| Waste Disposal | Heavy-duty, chemical-resistant gloves. | Chemical splash goggles. | Standard laboratory coat. | Not generally required if handling sealed waste containers. |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is crucial for the safe management of this compound within the laboratory.
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage. Wear appropriate PPE (lab coat, gloves, and safety glasses) when opening the package in a designated area. The primary container should be verified as sealed and intact.
For long-term storage of the solid compound, maintain it at -20°C for up to three years or at 4°C for up to two years.[1] Once in solution, store at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1][2]
Weighing and Solution Preparation
All manipulations of solid this compound and the preparation of concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particles. Use dedicated or disposable spatulas and weighing papers. When preparing solutions, slowly add the solvent to the powder to avoid splashing. For in vitro studies, this compound is soluble in DMSO up to 62.5 mg/mL (170.62 mM) with the aid of ultrasonic treatment.[1]
Experimental Use
Conduct all experiments involving this compound in a designated and clearly marked area of the laboratory. When working with cell cultures, all manipulations should be carried out in a Class II biological safety cabinet to maintain sterility and protect the user from aerosols.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor. For small powder spills, gently cover with a damp paper towel to prevent the powder from becoming airborne, then clean with an appropriate absorbent material. For liquid spills, use a chemical spill kit to absorb the material. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Any sharps, such as needles or razor blades, that come into contact with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
All waste must be disposed of in accordance with local, state, and federal regulations.
Safe Handling and Disposal Workflow
The following diagram outlines the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety protocols and maintaining a culture of vigilance, researchers can confidently and responsibly advance their scientific inquiries involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

